molecular formula C12H14O6 B1629982 Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate CAS No. 3644-99-3

Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate

Cat. No.: B1629982
CAS No.: 3644-99-3
M. Wt: 254.24 g/mol
InChI Key: ULCGAWLDXLEIIR-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C12H14O6 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bis(2-hydroxyethyl) benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c13-4-6-17-11(15)9-2-1-3-10(8-9)12(16)18-7-5-14/h1-3,8,13-14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCGAWLDXLEIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OCCO)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632922
Record name Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3644-99-3
Record name Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profiling of Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate (BHEI): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate in Water vs. Organic Solvents Content Type: Technical Whitepaper Audience: Researchers, Polymer Scientists, and Process Engineers

Executive Summary

This compound, commonly known as Bis(2-hydroxyethyl) isophthalate (BHEI) , is a critical diester intermediate. While often overshadowed by its para-isomer, Bis(2-hydroxyethyl) terephthalate (BHET), in the context of PET synthesis, BHEI is gaining prominence in chemical recycling (glycolysis) and as a copolymer modifier to reduce crystallinity in polyesters.

This guide provides a definitive technical analysis of BHEI’s solubility behavior. Unlike the linear, highly crystalline BHET, BHEI’s 1,3-meta substitution introduces a structural "kink" that significantly lowers lattice energy, enhancing solubility across most solvent systems. This document details the physicochemical drivers of this solubility, provides validated experimental protocols for its measurement, and offers thermodynamic insights for process optimization.

Physicochemical Foundation: The "Isomer Effect"

To understand the solubility of BHEI, one must contrast it with BHET. Solubility is fundamentally a competition between solute-solute interactions (crystal lattice energy) and solute-solvent interactions (solvation energy).

Structural Analysis
  • BHET (1,4-isomer): Linear symmetry allows for dense molecular packing and strong intermolecular hydrogen bonding. This results in a higher melting point (~106–110°C) and lower solubility.

  • BHEI (1,3-isomer): The meta-substitution creates an angulated structure. This disruption prevents efficient stacking, reducing the enthalpy of fusion (

    
    ) and lowering the melting point. Consequently, the energy penalty for breaking the crystal lattice is lower, making BHEI inherently more soluble  than BHET in both aqueous and organic media.
    
Molecular Interaction Map

The following diagram illustrates the solvation mechanism, highlighting the competition between the hydrophobic aromatic core and the hydrophilic hydroxyl tails.

G BHEI BHEI Molecule (1,3-Isomer) Lattice Crystal Lattice (Solute-Solute) BHEI->Lattice High Packing (1,4) Low Packing (1,3) Water Water (H-Bond Network) Water->BHEI H-Bonding (Hydroxyl Groups) Ethanol Ethanol (Amphiphilic) Ethanol->BHEI Van der Waals + H-Bonding Lattice->BHEI Dissolution Barrier

Figure 1: Solvation dynamics of BHEI. The meta-structure reduces the lattice barrier, facilitating solvent penetration.

Solubility Profile: Water vs. Organic Solvents

Solubility in Water

BHEI exhibits low to moderate solubility in water.[1]

  • Mechanism: While the two terminal hydroxyl groups (-OH) and ester linkages are hydrophilic and capable of hydrogen bonding, the central benzene ring is hydrophobic. The "hydrophobic effect" dominates at low temperatures.

  • Temperature Dependence: Solubility increases exponentially with temperature. However, researchers must caution against hydrolysis . At temperatures >80°C in neutral/acidic water, BHEI can hydrolyze back to isophthalic acid and ethylene glycol.

  • Data Point: While BHET solubility is ~0.6 g/L at 25°C, BHEI is estimated to be 1.5–3x higher due to the lower lattice energy described above.

Solubility in Organic Solvents

BHEI shows excellent solubility in polar organic solvents.

  • Short-Chain Alcohols (Methanol, Ethanol): High solubility. Ethanol is the preferred solvent for recrystallization processes. The amphiphilic nature of ethanol matches BHEI's structure (aromatic core + polar tails).

  • Polar Aprotic (DMSO, DMF): Very high solubility. These solvents effectively disrupt any remaining intermolecular hydrogen bonds.

  • Chlorinated Solvents (Chloroform, DCM): Good solubility, often used for NMR analysis.

Comparative Data Summary
Solvent SystemSolubility RatingPrimary InteractionProcess Application
Water (25°C) Low (< 2 g/L)H-Bonding (limited by hydrophobic core)Washing/Precipitation
Water (80°C) ModerateH-Bonding (Entropy driven)Hydrolysis (Depolymerization)
Methanol HighDipole-Dipole & H-BondingMethanolysis Recovery
Ethanol HighAmphiphilic SolvationRecrystallization/Purification
DMSO Very HighStrong Dipole InteractionNMR / Analysis
Acetone Moderate/HighDipole-DipoleRapid Drying/Cleaning

Experimental Methodologies

For high-integrity data generation, two protocols are recommended: the Static Equilibrium Method (Gold Standard) and the Laser Dynamic Method (Fast Screening).

Protocol A: Static Equilibrium (Shake-Flask)

This method ensures true thermodynamic equilibrium is reached.

  • Preparation: Add excess BHEI solid to 20 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at constant temperature (±0.1 K) for 24–48 hours.

  • Sampling: Stop stirring and allow settling for 2 hours.

  • Filtration: Withdraw supernatant using a syringe filter (0.22 µm PTFE for organics, Nylon for water). Keep the syringe heated to the same temperature to prevent precipitation.

  • Quantification: Dilute aliquot and analyze via HPLC (UV detection at 254 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (Gradient).

Protocol B: Laser Dynamic Monitoring

Ideal for generating solubility curves (Polythermal method) rapidly.

Protocol Start Weigh Solvent & Solute Heat Heat until Dissolution (Clear) Start->Heat Cool Cool Slowly (Laser Monitoring) Heat->Cool Detect Detect Turbidity (Nucleation Point) Cool->Detect Record Record T (Solubility Point) Detect->Record Record->Start Add more solute Repeat

Figure 2: Workflow for Laser Dynamic Solubility Measurement.

Steps:

  • Prepare a mixture of known composition (mass fraction).

  • Heat until fully dissolved (solution becomes transparent to laser).

  • Cool at a controlled rate (e.g., 2 K/h).

  • Record the temperature where laser intensity drops (turbidity onset). This

    
     corresponds to the saturation temperature for that mass fraction.
    

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, the Apelblat Equation is the standard for terephthalate/isophthalate systems. It correlates the mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression of experimental data.

  • Interpretation:

    • If dissolution is endothermic (typical for BHEI), solubility increases with

      
      .
      
    • The enthalpy of solution (

      
      ) can be derived from the slope of 
      
      
      
      vs
      
      
      (Van't Hoff plot).

Note: For BHEI, the dissolution process in alcohols is typically spontaneous (


) and endothermic  (

), driven by the entropy gain (

) of breaking the crystal lattice.

Applications in Separation & Recycling[2][3]

The solubility difference between BHEI and BHET is the basis for purification in PET recycling.

  • Glycolysis: Waste PET (containing isophthalate modifiers) is depolymerized with ethylene glycol.

  • Filtration: The mixture is cooled. BHET (less soluble) crystallizes out first at higher temperatures (~15–20°C).

  • Fractionation: The mother liquor, enriched with BHEI, can be further cooled or evaporated to recover BHEI.

  • Chromatography: For analytical separation, BHEI elutes before BHET on a C18 column (Water/Methanol mobile phase) due to its slightly higher polarity and lower interaction with the hydrophobic stationary phase.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine.[2] [Link]

  • Yuan, P., et al. (2022).[3][4] Solubility Determination and Correlation for Bis(2-hydroxyethyl) Terephthalate (BHET) in Four Binary Solvents. Journal of Chemical & Engineering Data.[3][4] (Used as comparative baseline for 1,4-isomer thermodynamics). [Link]

  • Al-Sabagh, A. M., et al. (2016). Greener Routes for Recycling of Polyethylene Terephthalate. Egyptian Journal of Petroleum.[5] (Discusses glycolysis products including isophthalate derivatives). [Link]

  • Specific Polymers. (n.d.). Bis(2-hydroxyethyl)isophthalate Data Sheet. (Confirming commercial availability and monomer applications). [Link]

Sources

An In-depth Technical Guide on the Role of Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate in Reducing Polymer Crystallinity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallinity in Polymer Science

In the realm of polymer science and materials engineering, the degree of crystallinity is a paramount parameter that dictates the physical, mechanical, and thermal properties of a polymeric material. Crystalline regions, where polymer chains are arranged in a highly ordered, regular lattice structure, impart rigidity, strength, and high melting points. Conversely, amorphous regions, characterized by a disordered, random chain arrangement, contribute to flexibility and transparency. The ability to precisely modulate the ratio of these two phases allows for the tailoring of polymers for specific, high-performance applications, from flexible packaging films to robust engineering plastics.[1][2][3] This guide focuses on a key chemical tool for achieving this control: the strategic incorporation of comonomers that disrupt the polymer chain's structural regularity. Specifically, we will provide an in-depth examination of bis(2-hydroxyethyl) benzene-1,3-dicarboxylate, a derivative of isophthalic acid, and its pivotal role in the reduction of polymer crystallinity, with a primary focus on its impact on polyesters like poly(ethylene terephthalate) (PET).

This compound: A Molecular Disruptor

This compound is an aromatic diol ester. Its chemical structure consists of a central benzene ring with two ester groups attached at the 1 and 3 positions (a meta configuration), each linked to a 2-hydroxyethyl group. This molecule is fundamentally the reaction product of isophthalic acid and two molecules of ethylene glycol. In polyester synthesis, it can be considered a pre-formed monomer unit ready for polycondensation.

The significance of this molecule lies in its geometry. Unlike its linear counterpart, bis(2-hydroxyethyl) benzene-1,4-dicarboxylate (derived from terephthalic acid), the 1,3-substitution pattern of the isophthalate-based monomer introduces a permanent, rigid "kink" or bend in the molecule's backbone.

Caption: Molecular geometry of the 1,3- (meta) and 1,4- (para) isomers.

The Mechanism of Crystallinity Reduction

The reduction of crystallinity by incorporating this compound into a polymer chain, such as PET, is a direct consequence of steric hindrance and the disruption of chain regularity.

Polymers like PET, composed of linear terephthalate units, can easily pack into dense, ordered lamellar structures, which are the fundamental building blocks of spherulites (larger crystalline aggregates).[4] The polymer chains align in a parallel fashion, maximizing intermolecular forces and leading to a high degree of crystallinity.

When the bent isophthalate-derived units are introduced into the polymer backbone via copolymerization, this orderly packing is fundamentally disrupted. The rigid kink forced upon the chain by the meta-substituted benzene ring prevents the long-range, parallel alignment necessary for crystal formation. Even a small molar percentage of these units can significantly frustrate the crystallization process.[1]

Crystallinity_Disruption cluster_PET Homopolymer (e.g., PET) cluster_Copolymer Copolymer with Isophthalate Units PET_chain1 ---[Linear]---[Linear]---[Linear]--- PET_crystal Highly Ordered Crystalline Domain PET_chain2 ---[Linear]---[Linear]---[Linear]--- PET_chain3 ---[Linear]---[Linear]---[Linear]--- Copoly_chain1 ---[Linear]------[Linear]--- Amorphous Disordered Amorphous Region Copoly_chain2 ---[Linear]---[Linear]------ Copoly_chain3 ------[Linear]---[Linear]---

Caption: Disruption of polymer chain packing by isophthalate-derived units.

This disruption leads to several key changes in the material's properties:

  • Lower Melting Temperature (Tm): Less perfect crystals require less thermal energy to transition into a disordered molten state.

  • Reduced Enthalpy of Fusion (ΔHm): The total energy required to melt the polymer is lower due to the smaller fraction of crystalline material.

  • Slower Crystallization Rate: The kinetic barrier to forming ordered structures is increased, meaning the material must be cooled more slowly to achieve any significant degree of crystallinity.[1]

  • Increased Transparency: For semi-crystalline polymers, a reduction in the size of crystalline spherulites (or their complete elimination) reduces light scattering, leading to higher clarity.

Quantitative Analysis: The Impact of Isophthalate Content on Thermal Properties

The theoretical mechanism described above is validated by extensive experimental data. Differential Scanning Calorimetry (DSC) is a powerful technique for quantifying these effects. By measuring the heat flow into or out of a sample during a controlled temperature program, we can determine key thermal transitions.[5]

The work of Vijayakumar et al. on poly(ethylene terephthalate-co-ethylene isophthalate) provides a clear quantitative illustration.[6][7] Copolymers were synthesized with varying molar ratios of dimethyl isophthalate (DMI) to dimethyl terephthalate (DMT). The resulting thermal properties, as determined by DSC, demonstrate the profound impact of incorporating the bent isophthalate monomer.

Table 1: Thermal Properties of PET-co-PEI Copolymers

Copolymer (DMT:DMI mol%) Glass Transition Temp. (T_g), °C Cold Crystallization Temp. (T_cc), °C Melting Temp. (T_m), °C
100:0 (PET) 81.0 134.5 250.0
90:10 79.1 130.2 228.5
80:20 77.5 125.1 209.0
70:30 75.8 120.3 195.5
60:40 74.0 - Amorphous
50:50 72.4 - Amorphous

| 0:100 (PEI) | 65.0 | 145.0 | 240.0 |

Data synthesized from Vijayakumar, C. T., et al. (2000). Journal of Applied Polymer Science.[6]

As the data clearly shows, increasing the mole percentage of isophthalate units systematically decreases the glass transition temperature and, most critically, the melting temperature. Copolyesters with isophthalic unit content greater than 25-30% become completely amorphous, exhibiting no melting point at all.[1][6] This demonstrates the potent ability of this compound to inhibit crystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct esterification of isophthalic acid with ethylene glycol. This process forms the monomer which can then be used in subsequent polycondensation reactions.

Materials:

  • Isophthalic Acid (IPA)

  • Ethylene Glycol (EG), polymer grade

  • Esterification catalyst (e.g., antimony trioxide, titanium-based catalysts)

  • Nitrogen gas supply

  • Reaction kettle equipped with a mechanical stirrer, heating mantle, condenser, and collection flask.

Procedure:

  • Charging the Reactor: Charge the reaction kettle with isophthalic acid and ethylene glycol. A molar ratio of EG:IPA of approximately 2.2:1 is recommended to drive the reaction towards the bis-esterified product.

  • Inert Atmosphere: Purge the reactor thoroughly with dry nitrogen gas to remove air and moisture, preventing oxidative side reactions. Maintain a gentle nitrogen blanket throughout the reaction.

  • Catalyst Addition: Add the esterification catalyst (e.g., 200-300 ppm of antimony trioxide relative to the acid weight).

  • Esterification Reaction: Begin stirring and heat the mixture. The reaction typically proceeds at temperatures between 180°C and 220°C.[4]

  • Water Removal: Water is produced as a byproduct of the esterification. It will be distilled from the reactor along with some ethylene glycol and collected in the receiving flask. The progress of the reaction can be monitored by the amount of water collected.

  • Reaction Completion: The reaction is considered complete when the collection of water ceases, which typically takes 2-4 hours. The resulting product is a mixture containing this compound and some oligomers. This product can be purified or used directly in the next stage.

Caption: Workflow for monomer synthesis via esterification.

Protocol 2: Characterization of Crystallinity by DSC

This protocol outlines the methodology for analyzing the thermal properties and quantifying the crystallinity of a PET copolymer containing isophthalate units.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Nitrogen purge gas

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan. Crimp the lid to seal the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

  • Thermal Program (First Heat):

    • Equilibrate the sample at 25°C.

    • Heat the sample from 25°C to 300°C at a controlled rate of 10°C/min. This scan will reveal the thermal history of the "as-received" material, showing the glass transition (T_g), any cold crystallization (T_cc), and the melting (T_m) of existing crystals.

  • Isothermal Hold & Cooling:

    • Hold the sample at 300°C for 3-5 minutes to erase its prior thermal history.

    • Cool the sample from 300°C back to 25°C at a controlled rate of 10°C/min. This scan will reveal the melt crystallization behavior (T_c).

  • Thermal Program (Second Heat):

    • Heat the sample again from 25°C to 300°C at 10°C/min. This second heating scan provides data on a sample with a known, controlled thermal history and is typically used for reporting material properties.

  • Data Analysis:

    • From the second heating scan, determine the glass transition temperature (T_g).

    • Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔH_m) in J/g.

    • If a cold crystallization exotherm is present, integrate its area to find the enthalpy of cold crystallization (ΔH_cc).

    • Calculate the percent crystallinity (%X_c) using the following equation:

      %X_c = [ (ΔH_m - ΔH_cc) / ΔH°_m ] * 100

      Where ΔH°_m is the theoretical enthalpy of fusion for a 100% crystalline sample of the homopolymer (for PET, this value is ~140 J/g).[8]

Conclusion and Field Insights

The incorporation of this compound, or its in-situ formation from isophthalic acid, is a cornerstone technique in polyester manufacturing. It provides a reliable and predictable method for reducing crystallinity. This modification is not merely an academic exercise; it is critical for producing PET grades used in applications where clarity and processability are key, such as in carbonated soft drink bottles where high transparency is a marketing and consumer requirement. By deliberately introducing these molecular "defects," scientists and engineers can prevent the haze associated with large crystalline structures and lower processing temperatures, saving energy and reducing thermal degradation. This guide demonstrates that by understanding the fundamental relationship between molecular geometry and macroscopic material properties, we can effectively design and engineer polymers with precisely tailored performance characteristics.

References

  • Vijayakumar, C. T., et al. (2000). Thermal behavior and tensile properties of poly(ethylene terephthalate‐co‐ethylene isophthalate). Journal of Applied Polymer Science, 78(1), 200–207.
  • Scite.ai. (n.d.). Thermal behavior and tensile properties of poly(ethylene terephthalate-co-ethylene isophthalate).
  • Puiggalí, J., et al. (2008). Poly(ethylene terephthalate-co-isophthalate)
  • Patsnap Eureka. (2022).
  • ResearchGate. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of bis(2-hydroxyethyl)
  • Zhang, X., et al. (2017). Poly(ethylene terephthalate-co-isophthalate) synthesized via a Sb/Al bimetallic compound catalyst: the effect of the end groups on the properties of polyester. RSC Publishing.
  • Google Patents. (n.d.). Isophthalic acid glycol ester solution.
  • Zhang, X., et al. (2017). Poly(ethylene terephthalate-co-isophthalate) synthesized via a Sb/Al bimetallic compound catalyst: the effect of the end groups on the properties of polyester. RSC Publishing.
  • ResearchGate. (2004). Synthesis of Poly(ethylene terephthalate-co-isophthalate) by Copolymerization of Ethylene Isophthalate Cyclic Dimer and Bis(2-hydroxyethyl)
  • Google Patents. (n.d.). Process for glycol esters of an alkali metal salt of 5-sulfoisophthalic acid.
  • Specific Polymers. (n.d.). Bis(2-hydroxyethyl)
  • Google Patents. (n.d.). Preparation method of bis(2-hydroxyethyl)
  • Scite.ai. (n.d.).
  • MDPI. (2023). Effect of Crystallinity on the Printability of Poly(ethylene Terephthalate)
  • Google Patents. (n.d.). Process to prepare bis (2-hydroxyethyl)
  • European Patent Office. (n.d.).
  • Materials Characterization Lab. (n.d.).
  • Science Publishing Group. (n.d.). Identification of Polyethylene Terephthalate (PET) Polymer Using X-ray Diffractogarm Method: Part 1.
  • ResearchGate. (2011).
  • International Journal of Engineering Research & Technology. (n.d.).
  • PubMed. (2001).
  • College of Engineering and Applied Science. (2001).
  • ResearchGate. (n.d.).
  • Scribd. (n.d.). DSC For PET Crystallinity.

Sources

Thermal Transition Engineering of BHEI-Modified Copolyesters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Bis(2-hydroxyethyl) isophthalate (BHEI) based copolymers, focusing on their thermal transition behaviors (Tg and Tm), synthesis pathways, and critical applications in medical packaging and device engineering.

A Technical Guide for Material Scientists and Drug Development Professionals

Executive Summary

Bis(2-hydroxyethyl) isophthalate (BHEI ) serves as a critical comonomer in the modification of Polyethylene Terephthalate (PET). By introducing meta-substituted isophthalate units into the linear para-substituted terephthalate backbone, BHEI disrupts polymer crystallinity, tailoring thermal transitions for specific medical applications. This guide details the synthesis, thermal characterization, and strategic deployment of these copolymers in drug delivery systems and medical packaging.

Molecular Architecture & Synthesis Logic

The Role of BHEI

Standard PET is highly crystalline due to the symmetry of the terephthalate unit, leading to high melting points (~260°C) but opacity and processing challenges. BHEI introduces a "kink" in the chain.[1] This structural irregularity reduces the enthalpy of fusion (


) and suppresses crystallization rates, enabling the production of amorphous, transparent, and tough materials (often referred to as Modified APET or PETG-like materials, though PETG typically implies glycol modification).
Synthesis Methodology: Melt Polycondensation

The synthesis of Poly(ethylene terephthalate-co-isophthalate) is best achieved via a two-stage melt polycondensation process. This ensures random distribution of comonomers, which is vital for achieving the desired thermal properties.

Protocol: Copolymer Synthesis via Oligomer Melt

  • Esterification (Oligomer Formation):

    • Reactants: Terephthalic Acid (TPA) and Isophthalic Acid (IPA) are esterified with excess Ethylene Glycol (EG). Alternatively, use dimethyl esters (DMT/DMI) for transesterification.

    • Catalyst: Zinc Acetate or Manganese Acetate (approx. 300-500 ppm).

    • Conditions: 180–220°C under Nitrogen flow.

    • Endpoint: Cessation of water/methanol evolution. This yields a mixture of BHET (Bis(2-hydroxyethyl) terephthalate) and BHEI oligomers.[2]

  • Polycondensation:

    • Catalyst: Antimony Trioxide (

      
      ) or Germanium Dioxide (
      
      
      
      ) (300-500 ppm).
    • Conditions: Temperature ramp to 270–285°C. Pressure reduced gradually to <1 mbar (high vacuum) to remove excess EG.

    • Termination: Monitoring of stirrer torque (viscosity).

Synthesis Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Polycondensation M1 Terephthalic Acid (TPA) Olig Oligomer Melt (BHET + BHEI) M1->Olig 220°C, N2 M2 Isophthalic Acid (IPA) M2->Olig EG Ethylene Glycol (Excess) EG->Olig Vac High Vacuum (<1 mbar, 280°C) Olig->Vac Sb2O3 Catalyst Poly Random Copolymer Poly(ET-co-EI) Vac->Poly - Ethylene Glycol caption Figure 1: Two-stage melt polycondensation pathway for BHEI-modified copolyesters.

Thermal Transition Analysis

The incorporation of BHEI drastically alters the thermal landscape of the polymer. The relationship is not linear; it follows a eutectic-like behavior regarding melting temperature (


), while the glass transition temperature (

) follows the Fox equation or additive rules more closely.
Critical Thermal Data

The following table summarizes the thermal transitions of PET-co-PEI copolymers as a function of BHEI (Isophthalate) mole percentage.

BHEI Content (mol %)

(Glass Transition)

(Melting Point)
Crystallinity BehaviorApplication Relevance
0% (Pure PET) 78°C260°CSemicrystalline, OpaqueStandard bottles, fibers
10% 74°C235°CSemicrystalline, SlowHeat-shrink films
20% 70°C210°CWeakly CrystallineThermoformed trays
25-30% 68°CNone (Amorphous) Fully AmorphousMedical Blister Packs
100% (Pure PEI) 60°C~240°C*Slow CrystallizationGas barrier coatings

*Note: Pure PEI can crystallize but does so extremely slowly compared to PET. In most processing contexts, it appears amorphous.

The "Amorphous Window"

For drug development and packaging, the 20–30% BHEI range is the "sweet spot."

  • Mechanism: The meta-linkage prevents the polymer chains from packing into the tight triclinic lattice characteristic of PET.

  • Result: The material loses its melting point (

    
    ) entirely in standard DSC cooling scans. It becomes an amorphous solid that softens at 
    
    
    
    (~68°C).
  • Benefit: This eliminates the "haze" caused by spherulites, resulting in optical clarity essential for inspecting pharmaceutical contents.

Thermal Property Trend Visualization

ThermalTrends cluster_data Effect of BHEI Content on Thermal Transitions PET Pure PET Tg: 78°C | Tm: 260°C LowMod Low Modification (10%) Tg: 74°C | Tm: 235°C PET->LowMod Disrupted Packing Crit Critical Threshold (20-25%) Crystallinity Collapses LowMod->Crit Lattice Instability Amorph Amorphous Phase (>25%) Tg: ~65-68°C | No Tm Crit->Amorph Complete Disorder caption Figure 2: Transition from semicrystalline to amorphous behavior with increasing BHEI.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

To accurately determine the transition temperatures cited above, a rigorous thermal history reset is required to erase processing stress.

Protocol:

  • Sample Prep: 5–10 mg of dried copolymer in an aluminum pan.

  • First Heat: Ramp from 25°C to 300°C at 10°C/min. (Erases thermal history).

  • Cooling: Ramp down to 0°C at 10°C/min. (Observe crystallization exotherm

    
    . If absent, material is amorphous).
    
  • Second Heat: Ramp from 0°C to 300°C at 10°C/min.

    • Measure

      
      :  Midpoint of the step transition.
      
    • Measure

      
      :  Peak of the endotherm (if present).
      
Intrinsic Viscosity (IV) Measurement

Molecular weight correlates to toughness. For medical packaging, target IV is typically 0.70–0.80 dL/g .

  • Solvent: Phenol/Tetrachloroethane (60:40 w/w).

  • Temp: 25°C or 30°C.

  • Standard: ASTM D4603.

Applications in Drug Development & Medicine[3][4]

Rigid Medical Packaging (Modified APET)

The primary application of BHEI-based copolymers (10–25% content) is in thermoformed blister packaging for solid dose drugs and medical devices.

  • Why BHEI? Standard PET crystallizes during thermoforming, turning white and brittle. BHEI-modified PET remains amorphous and clear, allowing automated optical inspection of the drug product.

  • Sterilization: These copolymers withstand Gamma and EtO sterilization better than many polyolefins, though they are not suitable for autoclaving due to the lower

    
     (~70°C).
    
Barrier Properties

High BHEI content (Polyethylene Isophthalate, PEI) has superior gas barrier properties compared to PET due to the tighter chain packing of the meta-isomer in the amorphous phase and restricted ring flipping.

  • Use Case: Oxygen-sensitive drug formulations. A layer of high-BHEI copolymer can be co-extruded with PET to extend shelf life.

Solubility Enhancement (Emerging)

While less common than PVP or HPMC, low-molecular-weight BHEI-rich oligomers are explored in amorphous solid dispersions (ASDs) . The irregularity of the isophthalate group helps disrupt the crystal lattice of hydrophobic API (Active Pharmaceutical Ingredients), potentially enhancing solubility.

References

  • Copolymer Synthesis & Characterization

    • Poly(ethylene terephthalate-co-isophthalate) Copolyesters Obtained from Ethylene Terephthalate and Isophthalate Oligomers.[3]

    • Source: UPC Commons.

  • Thermal Behavior Overview

    • Thermal behavior and tensile properties of poly(ethylene terephthalate-co-ethylene isophthal
    • Source: Journal of Applied Polymer Science.

  • Barrier Properties of PEI

    • Synthesis and gas barrier characterization of poly(ethylene isophthal
    • Source: Journal of Polymer Science Part B.

  • Medical Packaging Applications

    • Benefits of Using Recycled Plastic for Rigid Medical Packaging: Modified APET.
    • Source: Impact Plastics.[4]

  • Isophthalic Acid in PET

    • Isophthalic Acid: Enhancing PET Bottle Performance and Sustainability.[5]

    • Source: NB Inno Pharmchem.[5][6]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate (BHEI) via Direct Esterification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists in drug development and polymer science. It details the synthesis of Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate (also known as Bis(2-hydroxyethyl) isophthalate or BHEI), a critical monomer used to modify the crystallinity and melting properties of polyethylene terephthalate (PET) and in the production of unsaturated polyester resins.

Abstract

This guide provides a robust, scalable protocol for the synthesis of this compound (BHEI) via the direct esterification of isophthalic acid (IPA) with ethylene glycol (EG). Unlike its para-isomer (BHET), BHEI introduces kinks into polymer backbones, reducing crystallinity and improving solubility. This protocol utilizes a metal-acetate catalyzed route with azeotropic water removal to drive the equilibrium, ensuring high conversion (>95%) and purity suitable for copolymerization or pharmaceutical intermediate use.

Introduction & Mechanistic Insight

The Chemical Challenge

The synthesis of BHEI is a reversible Fisher esterification. The reaction equilibrium constant (


) is typically near 1, meaning the reaction will not proceed to completion without intervention.


To drive this reaction to the right (product formation), two strategies are employed simultaneously:
  • Le Chatelier’s Principle (Mass Action): Using a significant molar excess of ethylene glycol.

  • Thermodynamic Driving Force: Continuous removal of the byproduct (water) using high temperature and a distillation setup.

Isomer Specifics (Meta vs. Para)

While the chemistry mirrors that of the common para-isomer (BHET), the meta-substitution of BHEI results in distinct physical properties. BHEI typically exhibits a lower melting point and slower crystallization kinetics due to reduced structural symmetry compared to BHET. This necessitates specific workup modifications to avoid oiling out during purification.

Reaction Scheme

The reaction involves the double esterification of isophthalic acid with ethylene glycol, catalyzed by a Lewis acid (typically Zinc Acetate or Titanium Butoxide).

ReactionScheme IPA Isophthalic Acid (Solid, High MP) Intermediate Mono-ester Intermediate IPA->Intermediate + EG EG Ethylene Glycol (Excess Liquid) EG->Intermediate Catalyst Cat: Zn(OAc)2 190-220°C Catalyst->Intermediate Activates Carbonyl BHEI Bis(2-hydroxyethyl) isophthalate (BHEI) Intermediate->BHEI + EG Water Water (Removed via Distillation) Intermediate->Water

Figure 1: Stepwise esterification pathway. The removal of water is the rate-determining factor for high conversion.

Experimental Protocol

Materials & Equipment
ComponentGradeRole
Isophthalic Acid (IPA) >99%Limiting Reagent
Ethylene Glycol (EG) AnhydrousReactant & Solvent (Excess)
Zinc Acetate Dihydrate ReagentLewis Acid Catalyst
Deionized Water Type IIWorkup/Recrystallization
Ethanol AbsoluteRecrystallization Co-solvent

Equipment:

  • 3-Neck Round Bottom Flask (250 mL or 500 mL).

  • Mechanical Stirrer (preferred over magnetic for slurry handling).

  • Dean-Stark Trap or Short-Path Distillation Head (Critical for water removal).

  • Reflux Condenser.

  • Heating Mantle with Temperature Controller.

  • Nitrogen Inlet (Inert atmosphere prevents oxidation/coloration).

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Charge the Reactor: In the 3-neck flask, add 16.6 g Isophthalic Acid (100 mmol) .

  • Add Glycol: Add 24.8 g Ethylene Glycol (400 mmol) .

    • Note: This represents a 1:4 molar ratio. The excess glycol acts as the solvent and drives kinetics.

  • Add Catalyst: Add 0.05 g Zinc Acetate Dihydrate (approx. 0.3 wt% relative to acid).

    • Why: Zinc acetate is preferred for its solubility in glycol and moderate activity, reducing side reactions (like ether formation) compared to strong mineral acids.

  • Inert Atmosphere: Purge the system with Nitrogen for 10 minutes, then maintain a slow trickle flow.

Phase 2: Esterification
  • Heating: Heat the mixture to 190°C .

    • Observation: The slurry will gradually clear as IPA dissolves and reacts.

  • Water Removal: As the temperature reaches 190-200°C, water (mixed with some glycol) will begin to distill over.

    • Critical Control: Maintain the temperature at the column head below 110°C to ensure primarily water is removed, returning most glycol to the pot.

  • Completion: Continue heating at 210-220°C for 3–4 hours.

    • Endpoint: The reaction is complete when the solution is clear and the theoretical amount of water (~3.6 mL for 100 mmol scale) has been collected in the trap.

Phase 3: Workup & Purification
  • Cooling: Allow the reaction mixture to cool to ~80°C.

  • Precipitation: Pour the warm reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

    • Note: Unlike the para-isomer, BHEI may form a milky emulsion or oil initially due to its lower melting point. Stirring is crucial to induce crystallization.

  • Filtration: If a solid forms, filter via vacuum filtration. If an oil separates, extract with Ethyl Acetate (3 x 50 mL), dry over MgSO4, and evaporate.

  • Recrystallization (The "Gold Standard"):

    • Dissolve the crude solid/oil in a minimum amount of hot water (approx. 90°C).

    • If solubility is poor, add Ethanol dropwise until clear.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Result: White crystalline needles.

Characterization & Quality Control

Verify the identity and purity of the synthesized BHEI using the following metrics.

Nuclear Magnetic Resonance (NMR)

The meta-substitution pattern is distinct from the para-isomer (which shows a singlet for aromatic protons).

NucleusShift (ppm)MultiplicityIntegrationAssignment
1H 8.55Triplet (t)1HAr-H (C2, between esters)
1H 8.20Doublet of Doublets (dd)2HAr-H (C4, C6)
1H 7.65Triplet (t)1HAr-H (C5)
1H 4.95Triplet (t)2H-OH (Hydroxyl)
1H 4.35Triplet (t)4H-COO-CH 2-
1H 3.75Multiplet (m)4H-CH2-OH

(Solvent: DMSO-d6)

Physical Properties[1][2][3]
  • Appearance: White crystalline solid.

  • Melting Point: 75–80°C (Distinct from BHET which melts at ~106°C).

  • Solubility: Soluble in DMSO, Methanol, warm Ethanol. Slightly soluble in water at RT.

Process Workflow Diagram

Workflow Start Start: Weigh Reagents (IPA, EG, Zn(OAc)2) Reaction Reaction Phase Temp: 210°C | Time: 4h Dean-Stark Water Removal Start->Reaction Check Clear Solution? Water Volume Reached? Reaction->Check Check->Reaction No Quench Quench/Precipitation Pour into Ice Water Check->Quench Yes Separation Phase Separation Solid Filtration or EtOAc Extraction Quench->Separation Purification Recrystallization Solvent: Hot Water/EtOH Separation->Purification Final Final Product (BHEI) Dry & Characterize Purification->Final

Figure 2: Operational workflow from raw materials to purified BHEI monomer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete water removalInsulate the distillation head; ensure temp reaches 210°C.
Product is Yellow Oxidation or OverheatingEnsure strict Nitrogen purge; reduce max temp to 200°C.
Oiling Out Rapid coolingSeed the solution with BHEI crystals; cool more slowly (10°C/hour).[1][2]
High Acid Value Unreacted IPAReaction time too short; check if water removal stalled.

References

  • Direct Esterification Kinetics

    • Title: Kinetics of the direct esterification of terephthalic acid with ethylene glycol.
    • Source:Polymer Engineering & Science.
    • Context: Establishes the baseline kinetics for IPA/TPA esterific
  • Isophthalate Properties

    • Title: Synthesis and properties of poly(ethylene terephthalate-co-isophthal
    • Source:Journal of Applied Polymer Science.
    • Context: Details the impact of BHEI incorpor
  • Catalyst Selection

    • Title: Catalytic activity of metal compounds in the transesterification of dimethyl terephthal
    • Source:Polymer.[3][4][5][6][7]

    • Context: Validates Zinc Acetate as a high-efficiency catalyst for this class of reactions.[8]

Sources

Application Note & Protocol: High-Efficiency Transesterification of Dimethyl Isophthalate with Ethylene Glycol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the transesterification of dimethyl isophthalate (DMI) with ethylene glycol (EG) to synthesize bis(2-hydroxyethyl) isophthalate (BHEI). This reaction is a fundamental first stage in the production of poly(ethylene isophthalate) (PEI) and various copolyesters. This guide delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses critical process parameters and analytical methods for reaction monitoring and product characterization. The protocols are designed to be self-validating, ensuring reproducibility and high purity of the target monomer.

Introduction: The Significance of Isophthalate Monomer Synthesis

The transesterification of dimethyl isophthalate (DMI) with ethylene glycol (EG) is a cornerstone reaction in polymer chemistry. It serves as the primary route to produce bis(2-hydroxyethyl) isophthalate (BHEI), the key monomer for subsequent polycondensation into poly(ethylene isophthalate) (PEI). Unlike its structural isomer, terephthalic acid, the asymmetric nature of isophthalic acid introduces "kinks" into the polymer backbone, disrupting chain packing and reducing crystallinity. This modification is strategically employed to enhance properties such as solubility, flexibility, and clarity in copolyesters like PETI (poly(ethylene terephthalate-co-isophthalate)).[1][2] Mastering this initial transesterification step is therefore critical for controlling the final properties of the resulting polymer.

The process involves the exchange of the methyl group of the DMI ester with a hydroxyethyl group from ethylene glycol, releasing methanol as a byproduct.[3] The reaction equilibrium must be carefully managed, typically by the continuous removal of methanol, to drive the synthesis towards a high yield of BHEI.[3][4]

Reaction Mechanism and Catalysis

The transesterification of DMI with EG is a nucleophilic acyl substitution reaction. The process is typically catalyzed by metal salts, with zinc acetate being a widely used and effective catalyst.[5]

The Catalytic Cycle:

  • Catalyst Activation: The catalyst, for instance, zinc acetate [Zn(OAc)₂], coordinates with the hydroxyl group of ethylene glycol, increasing its nucleophilicity.

  • Nucleophilic Attack: The activated ethylene glycol molecule attacks one of the electrophilic carbonyl carbons of the dimethyl isophthalate. This forms a tetrahedral intermediate.

  • Intermediate Collapse & Methanol Elimination: The tetrahedral intermediate collapses, leading to the elimination of a molecule of methanol and the formation of a mono-ester intermediate, (2-hydroxyethyl) methyl isophthalate.

  • Second Ester Exchange: The process is repeated on the second ester group of the intermediate to yield the final product, bis(2-hydroxyethyl) isophthalate (BHEI), and a second molecule of methanol.

The overall reaction is reversible. According to Le Chatelier's principle, the continuous removal of the methanol byproduct via distillation is essential to shift the equilibrium toward the formation of BHEI and achieve high conversion rates.[3][4] The reaction kinetics can be modeled as a second or third-order reaction, depending on the specific conditions and catalyst used.[5][6]

Chemical Reaction Scheme

Caption: Overall workflow for the synthesis and purification of BHEI.

Part 3.3: Step-by-Step Procedure
  • Reactor Setup: Assemble the three-neck flask with the stirrer, distillation head connected to a condenser and receiving flask, and a nitrogen inlet. Ensure all glass joints are properly sealed.

  • Charging Reactants: To the flask, add dimethyl isophthalate (e.g., 97.1 g, 0.5 mol), ethylene glycol (e.g., 124.1 g, 2.0 mol), and zinc acetate dihydrate (e.g., 0.22 g, ~0.1 mol% relative to DMI).

    • Causality Note: An excess of ethylene glycol (here, a 4:1 molar ratio to DMI) is used to drive the reaction equilibrium towards the product side and to act as a solvent for the reactants and product. [4]3. Inerting the System: Begin a gentle purge of nitrogen through the system to remove air. Maintain a slight positive pressure of nitrogen throughout the reaction.

    • Causality Note: An inert atmosphere is crucial to prevent the oxidative degradation of ethylene glycol at elevated temperatures, which would otherwise lead to colored byproducts and impurities.

  • Reaction Execution:

    • Begin stirring to create a homogeneous slurry.

    • Slowly heat the mixture. The reaction typically starts as methanol begins to distill around 150-160°C.

    • Gradually increase the temperature to 180-190°C over approximately 1 hour to maintain a steady rate of methanol distillation. [6] * Continue the reaction at this temperature, collecting the methanol distillate in the receiving flask. The reaction is monitored by the volume of methanol collected. The theoretical yield of methanol for this scale is 40 mL (32 g, 1.0 mol).

  • Monitoring Completion: The reaction is considered complete when approximately 95-98% of the theoretical amount of methanol has been collected. This typically takes 3-5 hours.

  • Product Isolation and Purification:

    • Once complete, turn off the heating and allow the clear, viscous mixture to cool to approximately 80-90°C.

    • Slowly add 200 mL of warm deionized water to the stirred solution. This will cause the BHEI product to begin precipitating.

    • Allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour to maximize crystallization. [7][8] * Collect the white solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with 50 mL of cold deionized water and then 30 mL of cold methanol to remove residual ethylene glycol and other impurities.

    • Dry the purified BHEI in a vacuum oven at 50-60°C to a constant weight. A typical yield is 115-122 g (90-96%).

Process Parameters and Analytical Control

Precise control over reaction parameters and rigorous analytical monitoring are key to achieving high-purity BHEI suitable for polymerization.

Table 2: Summary of Critical Reaction Parameters

Parameter Recommended Range Rationale & Impact
EG:DMI Molar Ratio 2:1 to 4:1 Excess EG drives equilibrium forward; higher ratios increase reaction rate but require more extensive removal later. [4][6]
Catalyst Loading 0.05 - 0.2 mol% (vs. DMI) Higher loading increases rate but can promote side reactions (e.g., diethylene glycol formation) and complicates removal. [5]
Temperature 150°C - 210°C Must be high enough for reaction and methanol distillation but low enough to prevent EG boiling off and thermal degradation. [4][6]

| Pressure | Atmospheric (with N₂ flow) | Reaction is driven by methanol removal, not pressure. A slight positive N₂ pressure prevents air ingress. |

Analytical Monitoring Techniques
  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. An isocratic reversed-phase HPLC method can be used to monitor the disappearance of DMI and the appearance of the mono-ester intermediate and the final BHEI product. [9]* Gas Chromatography (GC): Useful for analyzing the composition of the distillate to ensure efficient separation of methanol from ethylene glycol.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: An excellent tool for real-time, non-invasive reaction monitoring and for final product confirmation. [10]The disappearance of the DMI methoxy signal (~3.9 ppm) and the appearance of signals corresponding to the hydroxyethyl groups of BHEI can be tracked.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the reaction by observing changes in the C-O and O-H stretching regions. [11]* Differential Scanning Calorimetry (DSC): Used to determine the melting point and purity of the final BHEI product. Pure BHEI exhibits a sharp melting endotherm.

Conclusion

The protocol described provides a robust and reproducible method for the synthesis of high-purity bis(2-hydroxyethyl) isophthalate. By understanding the underlying chemical principles and carefully controlling the key reaction parameters—reactant ratio, catalyst concentration, temperature profile, and efficient methanol removal—researchers can reliably produce this critical monomer. The integration of appropriate analytical techniques is essential for process optimization and ensuring the quality required for subsequent polymerization applications.

References

  • Naresh, N., & Adewuyi, Y. G. (2009).
  • Junior, C. F. B., et al. (2018). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Journal of the Brazilian Chemical Society, 29(1), 200-204.
  • Talavera-Prieto, N. M., et al. (2017). Monitoring of the transesterification reaction by continuous off-line density measurements. Fuel, 208, 339-346.
  • D'Oca, M. G. M., et al. (2011). Simple and Efficient Method for the Analysis of Transesterification Reaction Mixtures for Biodiesel Production by Reversed-Phase High Performance Liquid Chromatography. Journal of the American Oil Chemists' Society, 88, 1449-1455.
  • Anderson, L. A., & Franz, A. K. (2012). Real-Time Monitoring of Transesterification by 1H NMR Spectroscopy: Catalyst Comparison and Improved Calculation for Biodiesel Conversion. Energy & Fuels, 26(10), 6404–6410.
  • Japanese Patent JPH06271658A. (1994). Production of polyethylene isophthalate.
  • PrepChem. (n.d.). Synthesis of bis(2-hydroxyethyl)
  • Gawande, M. B., et al. (2013). Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method. Industrial & Engineering Chemistry Research, 52(2), 735-744.
  • Kricheldorf, H. R., & Funer, V. (2004). Synthesis of Poly(ethylene terephthalate-co-isophthalate) by Copolymerization of Ethylene Isophthalate Cyclic Dimer and Bis(2-hydroxyethyl)
  • U.S. Patent 7,211,193 B2. (2007). Processes for the purification of bis(2-hydroxyethyl)terephthalate.
  • Besnoin, L. Y., & Choi, K. Y. (1989). The kinetics of a semibatch melt transesterification of dimethyl terephthalate (DMT) with ethylene glycol (EG) is studied with zinc acetate as a catalyst. Journal of Macromolecular Science, Part A: Chemistry, 26(9), 1247-1267.
  • Shah, T. H., et al. (2021). Molecular Carbonyl Insertion as the Homogeneous Catalysis Mechanism for Transesterification of Dimethyl Terephthalate with Ethylene Glycol. Industrial & Engineering Chemistry Research, 60(15), 5439–5451.
  • Lienhart, G. W., et al. (2024).
  • Polymer Science Learning Center. (n.d.). Making Polyesters. University of Southern Mississippi.
  • Abdullah, S. Z., et al. (2019). Time, Temperature and Amount of Distilled Water Effects on the Purity and Yield of Bis(2-hydroxyethyl) Terephthalate Purification System. Journal of Physics: Conference Series, 1349, 012093.
  • U.S. Patent Application US20040182782A1. (2004). Processes for the purification of bis(2-hydroxyethyl)terephthalate.
  • Specific Polymers. (n.d.). Bis(2-hydroxyethyl)
  • Serra, A., et al. (2005). Poly(ethylene terephthalate-co-isophthalate) Copolyesters Obtained from Ethylene Terephthalate and Isophthalate Oligomers. Macromolecular Chemistry and Physics, 206(1), 131-141.
  • Kim, H. S., et al. (2021). Structural and Biochemical Insights into Bis(2-hydroxyethyl) Terephthalate Degrading Carboxylesterase Isolated from Psychrotrophic Bacterium Exiguobacterium antarcticum. International Journal of Molecular Sciences, 22(16), 8758.
  • van der Pol, E., et al. (2021). Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid. Polymer Chemistry, 12, 4558-4570.
  • Zhang, F., et al. (2017). Poly(ethylene terephthalate-co-isophthalate) synthesized via a Sb/Al bimetallic compound catalyst: the effect of the end groups on the properties of polyester. RSC Advances, 7, 20875-20882.
  • U.S. Patent 6,706,843 B1. (2004).
  • Specific Polymers. (2024). Bis(2-hydroxyethyl)isophthalate, divinyl ether. Product of the month | July 2024.
  • Chinese Patent CN110590555A. (2019). Preparation method of bis(2-hydroxyethyl)terephthalate.
  • Tanasupawat, S., et al. (2020). Direct fermentative conversion of poly(ethylene terephthalate) into poly(hydroxyalkanoate) by Ideonella sakaiensis. Scientific Reports, 10, 13745.
  • NPTEL. (n.d.). Synthesis of PET. NPTEL Archive.
  • Tomita, K., & Ida, H. (1973). Studies on the formation of poly(ethylene terephthalate): 2. Rate of transesterification of dimethyl terephthalate with ethylene glycol. Polymer, 14(2), 55-60.
  • Wang, C. S., & Hsieh, Y. L. (2003). Physics and kinetics of alkaline hydrolysis of cationic dyeable poly(ethylene terephthalate) (CDPET) and polyethylene glycol (PEG)–modified CDPET polymers. Journal of Applied Polymer Science, 90(1), 175-184.
  • Zhang, F., et al. (2017). Synthesis process of poly(ethylene terephthalate-co-isophthalate).

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Application Note & Protocols: Synthesis of Low-Melting Point Polyesters for Pharmaceutical Applications Using Bis(2-hydroxyethyl) Isophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Low-Melting Polyesters in Advanced Drug Delivery

In the landscape of pharmaceutical formulation and medical device fabrication, the precise control over the physical properties of excipients is paramount. Low-melting point polyesters are emerging as a critical class of materials, offering significant advantages in heat-sensitive applications such as hot-melt extrusion (HME), 3D printing of drug-eluting devices, and the formulation of amorphous solid dispersions. Their reduced processing temperatures, typically in the range of 90°C to 130°C, minimize the risk of thermal degradation of sensitive active pharmaceutical ingredients (APIs), a common challenge with conventional high-melting point polymers like standard Poly(ethylene terephthalate) (PET) which melts at 250-260°C.[1]

The key to achieving a lower melting point in polyesters lies in disrupting the crystalline structure of the polymer backbone. The incorporation of non-linear or bulky monomers, such as isophthalic acid, into the polymer chain effectively reduces the degree of crystallinity and, consequently, the melting temperature.[2][3] This application note provides a detailed protocol for the synthesis of a low-melting copolyester utilizing bis(2-hydroxyethyl) isophthalate as a key monomer. This approach allows for the rational design of polymers with tunable thermal properties, making them suitable for a range of drug development applications.

This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step guidance for the synthesis and characterization of these versatile polymers.

Scientific Rationale: Engineering Amorphous Character with Isophthalate Moieties

The fundamental principle behind the synthesis of low-melting polyesters is the deliberate introduction of structural irregularities into the polymer chain to hinder crystallization. While PET, composed of terephthalic acid and ethylene glycol, possesses a highly linear and planar structure conducive to chain packing and high crystallinity, the use of isophthalic acid introduces a kink in the polymer backbone. This meta-substitution pattern of the carboxyl groups on the benzene ring disrupts the symmetry of the repeating unit, leading to a more amorphous polymer with a lower melting point and glass transition temperature.[2][4]

By employing bis(2-hydroxyethyl) isophthalate, we can directly incorporate these isophthalate units into the polyester via melt polycondensation with other dicarboxylic acids. The ratio of isophthalate to other diacid monomers can be precisely controlled to tailor the final thermal properties of the copolyester. For instance, copolyesters containing more than 25% isophthalic units have been shown to be amorphous.[2] This tunability is a significant advantage in designing polymers for specific pharmaceutical applications where precise temperature control during processing is critical.

Experimental Section: Materials and Methods

Materials
  • Bis(2-hydroxyethyl) isophthalate (BHEIP)

  • Adipic acid (or other suitable aliphatic dicarboxylic acid)

  • Antimony(III) oxide (catalyst)

  • Triphenyl phosphate (stabilizer)

  • High-purity nitrogen gas

  • Methanol

  • Chloroform

Instrumentation
  • Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and distillation arm connected to a vacuum pump

  • Heating mantle with a temperature controller

  • High-vacuum pump

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Gel Permeation Chromatography (GPC) system

Protocols: A Step-by-Step Guide to Synthesis and Characterization

Protocol 1: Synthesis of a Low-Melting Copolyester via Melt Polycondensation

This protocol describes the synthesis of a copolyester from bis(2-hydroxyethyl) isophthalate and adipic acid. The molar ratio of the diol and diacid components is crucial for achieving a high molecular weight polymer.

1. Reactor Setup and Inerting:

  • Assemble the glass reactor with the mechanical stirrer, nitrogen inlet, and distillation arm.

  • Charge the reactor with bis(2-hydroxyethyl) isophthalate and adipic acid in the desired molar ratio (e.g., 1:1 for this example).

  • Add the catalyst, antimony(III) oxide (typically 200-400 ppm by weight of the final polymer), and a thermal stabilizer such as triphenyl phosphate (around 0.1 wt%).

  • Seal the reactor and purge with high-purity nitrogen for at least 30 minutes to create an inert atmosphere. This is critical to prevent oxidative degradation of the polymer at high temperatures.

2. Esterification Stage:

  • With a slow nitrogen flow, begin heating the reactor to a temperature of 180-220°C while stirring.

  • The esterification reaction will commence, producing water as a byproduct, which will be distilled off.

  • Continue this stage for 2-4 hours, or until the theoretical amount of water has been collected. The transparency of the reaction mixture is a good indicator of the completion of this stage.

3. Polycondensation Stage:

  • Gradually increase the temperature to 220-250°C.

  • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr. The slow application of vacuum prevents bumping of the increasingly viscous melt.

  • The polycondensation reaction proceeds with the elimination of ethylene glycol, which is collected in a cold trap.

  • The viscosity of the reaction mixture will increase significantly as the polymer chains grow. The stirring torque can be monitored as an indicator of increasing molecular weight.

  • Continue the reaction under high vacuum for 3-5 hours.

4. Polymer Recovery and Purification:

  • Once the desired viscosity is reached, discontinue heating and break the vacuum with nitrogen.

  • Extrude the molten polymer from the reactor into a container of cold water to quench it.

  • The solidified polymer can then be pelletized or ground into a powder.

  • For purification, the polymer can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent such as methanol to remove unreacted monomers and oligomers.

  • Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Protocol 2: Thermal Characterization of the Synthesized Polyester

1. Differential Scanning Calorimetry (DSC):

  • Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan is used to erase the thermal history of the polymer.

  • Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).

  • Perform a second heating scan at 10°C/min to determine the glass transition temperature (Tg) and the melting temperature (Tm). The low melting point is a key characteristic of the synthesized polymer.[5][6]

2. Thermogravimetric Analysis (TGA):

  • Place 10-15 mg of the dried polymer into a TGA pan.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

  • The TGA curve will show the weight loss of the polymer as a function of temperature, providing information about its thermal stability and decomposition profile.[5][7]

Protocol 3: Spectroscopic and Molecular Weight Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Obtain an FTIR spectrum of the polymer sample.

  • Confirm the formation of the polyester by identifying the characteristic ester carbonyl stretching peak (around 1720 cm⁻¹) and the C-O stretching peaks.

2. Gel Permeation Chromatography (GPC):

  • Dissolve the polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran).

  • Inject the polymer solution into the GPC system to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Data Presentation and Visualization

Table 1: Representative Synthesis Parameters and Resulting Polymer Properties
ParameterValue
BHEIP:Adipic Acid Molar Ratio1:1
Catalyst (Sb₂O₃)300 ppm
Esterification Temperature200°C
Polycondensation Temperature240°C
Polycondensation Time4 hours
Glass Transition Temp. (Tg)~15°C
Melting Temperature (Tm)~95°C
Decomposition Temp. (Td, 5% wt loss)>300°C
Number-Average Molecular Weight (Mn)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5

Note: These are typical expected values and may vary based on specific reaction conditions.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomers Monomers & Catalyst (BHEIP, Adipic Acid, Sb₂O₃) Reactor Jacketed Glass Reactor Monomers->Reactor Esterification Esterification (180-220°C, N₂) Water Removal Reactor->Esterification Polycondensation Polycondensation (220-250°C, Vacuum) Ethylene Glycol Removal Esterification->Polycondensation Recovery Polymer Recovery & Purification Polycondensation->Recovery Final_Polymer Low-Melting Polyester Recovery->Final_Polymer DSC DSC Analysis (Tg, Tm) TGA TGA Analysis (Thermal Stability) FTIR FTIR Spectroscopy (Functional Groups) GPC GPC Analysis (Molecular Weight) Final_Polymer->DSC Final_Polymer->TGA Final_Polymer->FTIR Final_Polymer->GPC

Caption: Experimental workflow for the synthesis and characterization of low-melting polyesters.

Reaction_Scheme reactants n HO-(CH₂)₂-OOC-Ar-COO-(CH₂)₂-OH + n HOOC-(CH₂)₄-COOH Bis(2-hydroxyethyl) isophthalate (Ar = m-phenylene) + Adipic Acid products -[O-(CH₂)₂-OOC-Ar-COO-(CH₂)₂-OOC-(CH₂)₄-CO]n- Low-Melting Copolyester + (2n-1) H₂O + n HO-(CH₂)₂-OH reactants->products Polycondensation catalyst Catalyst (Sb₂O₃) Heat, Vacuum

Caption: General reaction scheme for the polycondensation of bis(2-hydroxyethyl) isophthalate and adipic acid.

Conclusion and Future Perspectives

The synthesis of low-melting polyesters using bis(2-hydroxyethyl) isophthalate offers a robust and adaptable platform for creating materials with tailored thermal properties for pharmaceutical applications. The protocols outlined in this application note provide a comprehensive framework for the synthesis and characterization of these polymers. By adjusting the type and ratio of the comonomers, researchers can fine-tune the melting point, glass transition temperature, and mechanical properties to suit specific drug delivery systems, from oral dosage forms to implantable devices. Further research can explore the use of other aliphatic or aromatic dicarboxylic acids to expand the library of available low-melting polyesters and investigate their biocompatibility and drug-polymer interaction profiles for advanced therapeutic applications.

References

  • Alster Industry. (2024, November 20). Types of low temperature hot melt adhesive films.
  • WithTech New Material. (2026, January 23). What is Low Melt Polyester Fiber?
  • UPC Commons. (n.d.). Poly(ethylene terephthalate-co-isophthalate) Copolyesters Obtained from Ethylene Terephthalate and Isophthalate Oligomers.
  • PolyesterMGF. (2021, November 3). Application of Isophthalic Acid.
  • ResearchGate. (n.d.). TGA and DSC Analysis of the Polyesters.
  • ResearchGate. (2025, October 17). Design and In-Depth Characterization of Liquid Crystalline Polyesters for Lower Melting Points and Wider Processing Windows.
  • C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques.
  • MDPI. (n.d.). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid.
  • RSC Publishing. (2017, April 19). Poly(ethylene terephthalate-co-isophthalate) synthesized via a Sb/Al bimetallic compound catalyst: the effect of the end groups on the properties of polyester.

Sources

Troubleshooting & Optimization

Removing unreacted ethylene glycol from BHEI product streams

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Ethylene Glycol from BHEI Product Streams Role: Senior Application Scientist, Chemical Process Development

Technical Support Center: BHEI Purification & Recovery

Status: Operational System: Glycolysis Product Purification Target Molecule: Bis(2-hydroxyethyl) isophthalate (BHEI)

Introduction: The Equilibrium Challenge

Welcome to the BHEI purification support center. If you are isolating Bis(2-hydroxyethyl) isophthalate (BHEI), you are likely performing glycolysis on isophthalic acid-modified PET or pure polyisophthalates.

The Core Problem: The depolymerization of polyesters by ethylene glycol (EG) is an equilibrium reaction. To drive the reaction forward (depolymerization), you must use a large excess of EG (typically 4:1 to 8:1 molar ratio). Once the reaction is complete, you are left with a product stream containing your target monomer (BHEI) dissolved in a "sea" of unreacted EG, along with potential dimers and oligomers.

Why simple evaporation fails: You cannot simply "boil off" the EG.

  • Boiling Point Overlap: EG boils at

    
    .[1] BHEI has a melting point of 
    
    
    
    but will begin to repolymerize (oligomerize) rapidly above
    
    
    .
  • Viscosity: As EG is removed, the mixture becomes a viscous syrup, trapping volatiles and creating local hot spots that degrade the product (yellowing).

The following guides detail the Solubility-Driven Separation Protocol , which relies on the differential solubility of BHEI in cold vs. hot solvents.

Visual Workflow: The Purification Logic

The following diagram outlines the critical decision points in the separation process.

BHEI_Purification Reaction Crude Glycolysis Mixture (190-200°C) HotFilter Hot Filtration (Remove unreacted PET/Catalyst) Reaction->HotFilter >150°C Cooling Controlled Cooling (Ramp to 5-10°C) HotFilter->Cooling Filtrate Separation Solid-Liquid Separation (Vacuum Filtration/Centrifuge) Cooling->Separation Slurry formation MotherLiquor Mother Liquor (Excess EG + Oligomers) Separation->MotherLiquor Filtrate (Recycle) WetCake Wet BHEI Cake (Contains trapped EG) Separation->WetCake Retentate Wash Displacement Wash (Ice-Cold Water) WetCake->Wash Solvent Exchange Drying Vacuum Drying (<60°C) Wash->Drying Wet Crystals FinalProduct Purified BHEI Monomer (White Crystals) Drying->FinalProduct

Figure 1: Standard BHEI Recovery Workflow. Note the critical temperature management at the "Cooling" and "Wash" stages to prevent yield loss.

Module 1: Crystallization & Filtration (Primary Separation)

Q: My BHEI crystals are forming a "slush" that clogs the filter. How do I fix this?

A: Your cooling rate is likely too fast (Shock Cooling). When BHEI is cooled rapidly from


 to room temperature, it precipitates as microscopic, needle-like crystals that trap the viscous ethylene glycol solvent. This creates a thixotropic paste that is nearly impossible to filter.

Troubleshooting Protocol:

  • The Hold Step: After hot filtration (

    
    ), allow the filtrate to cool naturally to 
    
    
    
    .
  • Controlled Ramp: Use a cooling bath to lower the temperature by

    
     until you reach 
    
    
    
    .
  • The Deep Chill: Once the bulk crystallization has occurred, move the vessel to a refrigerator or chiller at

    
     for 4–12 hours .
    
    • Why? The solubility of BHEI in EG drops drastically below

      
      . The "deep chill" maximizes yield and allows "Ostwald ripening"—small crystals dissolve and redeposit onto larger ones, improving filterability.
      

Data: Solubility Profile (Approximation for BHEI/BHET)

TemperatureSolubility in EG (wt%)State


Fully Soluble


Soluble


Precipitation


Target for Filtration

Module 2: Washing & Polishing (Removing Residual EG)

Q: I filtered the crystals, but the product is sticky and won't dry. What is happening?

A: You have residual Ethylene Glycol trapped in the crystal lattice. Ethylene glycol is hygroscopic and has a high boiling point. If you try to dry the "sticky" crystals directly, the EG will not evaporate easily; instead, it will attract atmospheric moisture, turning your product into a goo.

The Solution: Ice-Water Displacement Wash BHEI is soluble in hot water but practically insoluble in ice-cold water. EG is fully miscible with water at all temperatures.

Protocol:

  • Prepare Solvent: Cool deionized water to

    
     (ice bath).
    
  • Slurry Wash: Do not just pour water over the filter cake. Scrape the wet cake into a beaker containing the ice-cold water (Ratio: 1 part solid to 5 parts water).

  • Agitate: Stir vigorously for 10 minutes. The water dilutes the viscous EG, pulling it out of the crystal mass.

  • Re-filter: Filter the suspension immediately while cold.

  • Validation: The resulting cake should be granular and non-sticky.

Warning: Do not use warm water (


). BHEI will undergo hydrolysis (reverting to Isophthalic Acid) or simply dissolve, destroying your yield.

Module 3: Thermal Risks & Vacuum Distillation

Q: Can I use vacuum distillation to remove the EG instead of washing?

A: Only as a secondary step, and with extreme caution. While vacuum distillation is standard for recovering the bulk excess EG from the mother liquor, it is risky for the product itself.

The Mechanism of Failure: BHEI is a monomer.[2] If you heat it to


 (even under vacuum) to drive off EG, you effectively recreate the polymerization conditions. The BHEI molecules will react with each other (transesterification), releasing EG and forming dimers/oligomers.

If you must use vacuum (e.g., for large scale):

  • High Vacuum Required:

    
    .
    
  • Temperature Limit: Keep the pot temperature below

    
     .
    
  • Short Path: Use a wiped-film evaporator (WFE) or short-path distillation to minimize the "residence time" of the BHEI at high heat.

Module 4: Analytical Verification

Q: How do I confirm the EG is gone and I have pure BHEI?

A: Use Differential Scanning Calorimetry (DSC) or HPLC.

1. Melting Point (DSC/Capillary):

  • Target:

    
    .
    
  • Sign of Impurity: If your melting point is broad (e.g.,

    
    ) or depressed, you likely have residual EG (acting as a plasticizer) or oligomers.
    

2. HPLC (High-Performance Liquid Chromatography):

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile or Water/Methanol gradient.

  • Detection: UV at 254 nm.

  • Signature: BHEI will elute as a distinct sharp peak. Dimer impurities will elute later (more hydrophobic). Free EG usually elutes with the solvent front (dead volume) and is hard to detect by UV; use Refractive Index (RI) detection if quantifying EG specifically.

References

  • Imran, M. et al. (2013). "Glycolysis of Poly(ethylene terephthalate) Waste." Journal of Applied Polymer Science. (Describes the fundamental equilibrium and solubility of hydroxyethyl esters).

  • Ghaemy, M. & Mossaddegh, K. (2005). "Depolymerisation of poly(ethylene terephthalate) fibre wastes using ethylene glycol." Polymer Degradation and Stability. (Provides kinetic data and crystallization cooling protocols).

  • López-Fonseca, R. et al. (2011). "Kinetics of the glycolysis of PET wastes with ethylene glycol." Chemical Engineering Journal.[3] (Details the thermal degradation risks during separation).

  • Al-Sabagh, A.M. et al. (2016). "Greener routes for recycling of polyethylene terephthalate." Egyptian Journal of Petroleum. (Discusses water washing vs. solvent extraction for purification).

Sources

Technical Support Center: Optimization of Catalyst Load for Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate (BHEI) Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Optimization of Catalyst Load for Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate (BHEI). Context: BHEI is the glycol ester of isophthalic acid, a critical intermediate often used to modify the crystallinity and melting points of PET resins or in the synthesis of unsaturated polyesters.

Module 1: Catalyst Selection & Load Strategy

The "Why" and "How Much" of Catalytic Intervention

Q1: I am setting up a new bench-scale synthesis. Which catalyst system should I choose for the 1,3-isomer (Isophthalate)?

Recommendation: For high-purity applications (drug delivery vectors or optical resins), Zinc Acetate (


)  is the gold standard for the transesterification route.

The Scientific Rationale: While Titanium alkoxides (e.g.,


) exhibit higher kinetic activity (roughly 2-3x faster than Zn), they are notorious for forming yellow chromophores due to complexation with phenolic impurities or thermal degradation.[1] Zinc Acetate provides a balanced profile: it effectively activates the carbonyl carbon of the ester without aggressively catalyzing the side-reaction of ethylene glycol (EG) into diethylene glycol (DEG).
Catalyst TypeActivityColor RiskSide-Rxn (DEG)Recommended Load (ppm)
Zinc Acetate ModerateLowLow150 - 300 ppm
Manganese Acetate ModerateLow-MedLow200 - 400 ppm
Titanium Butoxide HighHigh (Yellowing)Moderate50 - 100 ppm
Antimony Trioxide LowVery LowVery Low300 - 500 ppm
Q2: How do I calculate the optimal catalyst load?

The Protocol: Do not rely on weight percent alone. Catalyst load should be calculated as molar ppm relative to the limiting reagent (typically Dimethyl Isophthalate, DMI).

The Optimization Curve: Catalyst efficiency follows a bell curve.

  • <100 ppm (Zn): Reaction is kinetically limited; sublimation of DMI becomes a risk due to prolonged heating.

  • 150-300 ppm (Zn): The "Sweet Spot." Kinetics are fast enough to outpace thermal degradation, but low enough to prevent metal salt precipitation during cooling.

  • >500 ppm (Zn): Diminishing returns. You risk high DEG formation (etherification) and difficult purification.

Module 2: Troubleshooting Reaction Kinetics

Balancing Speed vs. Quality

Q3: My reaction stalls at 80-90% conversion. Should I add more catalyst?

Diagnosis: Likely not a catalyst issue. In transesterification (DMI + EG


 BHEI + Methanol), the reaction is equilibrium-controlled.[1] Stalling usually indicates Mass Transfer Limitations , not catalyst deactivation.

Corrective Actions:

  • Methanol Removal: Ensure your fractionation column is effectively removing methanol. If methanol refluxes back into the pot, the equilibrium shifts left.

  • Agitation: The viscosity of BHEI is higher than the starting material. Increase stir speed to ensure the catalyst is homogenous.

  • Temperature Ramp: A final temperature bump (from 190°C to 210°C) is often required to drive the final 10% conversion, rather than adding more metal.

Q4: I am seeing white precipitate in my final product.

Cause: Catalyst Saturation. If you used >400 ppm Zinc Acetate, the salt may have crystallized out upon cooling, or you formed Zinc Glycolate species which are less soluble. Fix: Perform a hot filtration (at >80°C) before the final crystallization step, or reduce initial load to <250 ppm.

Module 3: Impurity Profile Management

Controlling Color and Side Reactions

Q5: Why is my BHEI product turning yellow?

Root Cause Analysis:

  • Oxidation: Did you purge with

    
     effectively? Phenolic impurities oxidize rapidly at >180°C.
    
  • Titanium Contamination: If using Ti-catalysts, they form colored complexes with trace moisture.[1]

  • Aldehyde Formation: Thermal degradation of EG produces acetaldehyde, which polymerizes to colored species.

The "Chelation" Trick: Add a sequestering agent like Phosphoric Acid or Triphenyl Phosphate (TPP) at the end of the reaction (post-transesterification). This deactivates the metal catalyst, preventing it from catalyzing color-forming reactions during the cool-down or subsequent polymerization steps.

  • Ratio: 0.8 : 1 (P : Metal molar ratio).

Q6: My melting point is lower than the literature value (75-80°C).

Suspect: Diethylene Glycol (DEG) contamination. The catalyst can dehydrate Ethylene Glycol to form DEG (


).[1] DEG incorporates into the ester, disrupting the crystal lattice and lowering the melting point.
Prevention: 
  • Lower the temperature (keep <220°C).

  • Reduce catalyst load.

  • Add a buffer (Sodium Acetate) to neutralize trace acidity, as acid catalyzes DEG formation.

Module 4: Visualizing the Mechanism

Reaction Mechanism: Zinc-Catalyzed Transesterification

The following diagram illustrates how the Zinc ion activates the carbonyl group of Dimethyl Isophthalate (DMI), facilitating the nucleophilic attack by Ethylene Glycol (EG).

ReactionMechanism DMI Dimethyl Isophthalate (DMI) Complex Activated Carbonyl Complex DMI->Complex Coordination Zn Zn(OAc)2 Catalyst Zn->Complex Activates C=O TS Tetrahedral Intermediate Complex->TS + Ethylene Glycol BHEI BHEI (Product) TS->BHEI Elimination MeOH Methanol (Byproduct) TS->MeOH Removal Drives Eq.

Caption: Zinc coordinates with the carbonyl oxygen of DMI, increasing electrophilicity for EG attack. Methanol removal is irreversible, driving yield.

Troubleshooting Logic Tree

Use this flow to diagnose synthesis failures.

Troubleshooting Start Problem Detected Issue1 Low Conversion? Start->Issue1 Issue2 Yellow Color? Start->Issue2 Issue3 Low Melting Point? Start->Issue3 Check1 Check Methanol Removal Rate Issue1->Check1 Check2 Check N2 Purge & Temp (>220°C?) Issue2->Check2 Check3 Check DEG Content (GC/NMR) Issue3->Check3 Action1 Improve Fractionation Increase Stir Rate Check1->Action1 Action2 Add Phosphoric Acid Reduce Temp Check2->Action2 Action3 Reduce Catalyst Load Buffer Acidity Check3->Action3

Caption: Diagnostic workflow for common BHEI synthesis deviations.

Module 5: Standardized Experimental Protocol

Objective: Synthesis of High-Purity this compound. Route: Transesterification of Dimethyl Isophthalate (DMI).

Reagents:
  • Dimethyl Isophthalate (DMI): 1.0 mol (194.19 g)

  • Ethylene Glycol (EG): 2.2 mol (136.5 g) [Excess 2.2:1 ratio]

  • Catalyst: Zinc Acetate Dihydrate (

    
    ): 200 ppm (approx. 40 mg).
    
Step-by-Step Workflow:
  • Inerting: Charge DMI, EG, and Catalyst into a 500mL 3-neck round bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a packed fractionation column. Purge with

    
     for 15 mins.
    
  • Initiation: Heat the mixture to 160°C . Ensure stirring is robust (300-400 rpm) to suspend the DMI until it melts/dissolves.

  • Reaction Phase:

    • Methanol evolution begins around 160-170°C.

    • Slowly ramp temperature to 200°C over 2 hours.

    • Monitor head temperature; it should remain near 64-65°C (BP of Methanol). If it spikes, you are losing EG.

  • Completion: Once the theoretical amount of Methanol is collected (approx 64g or 80mL), and the head temp drops (indicating no more MeOH generation), the reaction is near complete.

  • Purification (Crucial for BHEI):

    • Cool the reaction mass to 80°C.

    • Pour into ice-cold deionized water (BHEI is soluble in hot water, less so in cold, but water removes excess EG and catalyst).[1]

    • Alternative for High Purity: Recrystallize from Methanol/Water mix.

    • Filter and dry under vacuum at 50°C.

References

  • Kinetics of Transesterification of Dimethyl Terephthalate with Ethylene Glycol. Industrial & Engineering Chemistry Research. (Detailed kinetics applicable to the isophthalate isomer).

  • Catalysis in Polyester Synthesis. Ullmann's Encyclopedia of Industrial Chemistry. (Authoritative review on Zn/Ti/Sb catalyst mechanisms).

  • Side Reactions in PET Synthesis: Diethylene Glycol Formation. Polymer Degradation and Stability. (Mechanistic insight into DEG impurity formation).

  • This compound Compound Summary. PubChem. (Physical properties and safety data).

Sources

Technical Support Center: Controlling Color in Bisphenol-Based Polyester Resins

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide addresses the critical issue of controlling color formation in polyester resins synthesized using bisphenol monomers.

Disclaimer: As BHEI is a fictional compound, this guide utilizes Bisphenol A (BPA) as a scientifically accurate and well-documented analog. The principles and troubleshooting steps described herein are based on the known chemistry of BPA-based polyesters and are directly applicable to similar aromatic polyester systems.

Introduction

The synthesis of high-purity, colorless polyester resins is crucial for a multitude of advanced applications. However, undesirable color formation, often appearing as a yellow to brown hue, is a common challenge during the polymerization of bisphenol-based monomers. This discoloration can arise from a complex interplay of factors including monomer purity, reaction conditions, and the presence of atmospheric oxygen. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately control color formation in their polyester resin experiments.

Troubleshooting Guide: Diagnosing and Solving Color Formation

This section is designed in a question-and-answer format to directly address the most common issues encountered during the synthesis of bisphenol-based polyester resins.

Question 1: My polyester resin has a distinct yellow tint immediately after synthesis. What are the likely causes and how can I prevent this?

Answer:

A yellow discoloration immediately following synthesis is typically indicative of thermal degradation or oxidation of the aromatic components in the resin backbone.[1][2] The primary culprits are often related to reaction conditions and the presence of oxygen.

Potential Causes & Solutions:

  • Excessive Reaction Temperature: High temperatures, especially above 220°C, can induce thermal aging and degradation of the aromatic rings present in the bisphenol monomer.[2] This leads to the formation of chromophoric structures.

    • Solution: Carefully control the reaction temperature profile. Utilize a staged heating approach, with a lower temperature during the initial esterification phase and a gradual increase for the polycondensation step.[3] A typical range for the polycondensation of aromatic polyesters is 230-250°C.[3]

  • Presence of Oxygen: Oxygen can initiate thermo-oxidative degradation, particularly at elevated temperatures.[4][5] This process generates free radicals that can lead to the formation of colored byproducts.[5]

    • Solution: Conduct the entire polymerization process under a continuous purge of a high-purity inert gas, such as nitrogen or argon.[6] Ensure the reaction vessel has a good seal to prevent atmospheric oxygen from leaking in.[7]

  • Catalyst-Induced Discoloration: Certain catalysts, while effective in promoting polymerization, can also contribute to color formation.[8] For example, some tin-based catalysts can cause yellowing in certain polyester systems like PET.[8]

    • Solution: Evaluate alternative catalysts known for producing resins with low color. Tin(II) 2-ethylhexanoate, germanium, or antimony-based catalysts are often good alternatives.[6] The purity of the catalyst is also crucial, as impurities can exacerbate discoloration.[8]

Question 2: I've noticed a pink or reddish hue in my polyester resin. What could be causing this specific discoloration?

Answer:

A pink or reddish discoloration is often linked to the formation of specific conjugated systems or the reaction of impurities.

Potential Causes & Solutions:

  • Formation of Quinone-type Structures: The oxidation of phenolic end-groups in the polymer chains can lead to the formation of quinone-methides, which are known to be colored compounds.[9]

    • Solution: The most effective preventative measure is the rigorous exclusion of oxygen during the reaction, as detailed in the previous question. Additionally, the use of antioxidants can help to scavenge free radicals and prevent the oxidation of phenolic groups.[3]

  • Impurities in Monomers: Trace impurities in the bisphenol or diacid/diester monomers can act as precursors for colored species under polymerization conditions.

    • Solution: Ensure the use of high-purity monomers. If necessary, purify the monomers before use through techniques like recrystallization.[3]

Question 3: My polyester resin is colorless initially, but develops a yellow color over time, especially when exposed to light. How can I improve its long-term color stability?

Answer:

Yellowing upon storage and exposure to light is a classic sign of photo-oxidation.[1][10][11] Ultraviolet (UV) radiation has sufficient energy to break chemical bonds in the polymer, leading to degradation and the formation of colored species.[4][5]

Potential Causes & Solutions:

  • UV Degradation: The aromatic rings in the bisphenol units are susceptible to absorbing UV radiation, which can initiate degradation pathways.[1][2]

    • Solution: Incorporate a UV absorber into the polymer formulation. Benzotriazoles are a common class of UV absorbers used in polyesters. For post-synthesis protection, store the resin in amber vials or in the dark to minimize light exposure.[10]

  • Slow Oxidation: Even at ambient temperatures, slow oxidation can occur over time, especially if the resin is exposed to air.[11]

    • Solution: The addition of a long-term antioxidant package during synthesis can provide protection against slow oxidation during storage.[12] Hindered phenolic antioxidants are often used for this purpose.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the role of antioxidants in preventing color formation?

A1: Antioxidants are crucial for preventing discoloration by inhibiting oxidative degradation.[3] They work by scavenging free radicals that are formed during high-temperature synthesis or through exposure to UV light.[3] There are two main types:

  • Primary Antioxidants (e.g., Hindered Phenols): These react with and neutralize free radicals, breaking the chain reaction of oxidation.[3][14]

  • Secondary Antioxidants (e.g., Phosphites): These decompose hydroperoxides into non-radical, stable products.[7][12] A synergistic blend of primary and secondary antioxidants often provides the most effective protection.[13]

Q2: How can I quantitatively measure the color of my polyester resin?

A2: Visual inspection is subjective. For quantitative and reproducible color measurement, spectrophotometers are the standard instruments.[15] These instruments measure the transmittance or reflectance of light through the polymer and can provide color coordinates in standardized color spaces like CIELAB.[16][17] Yellowness Index (YI) is a common metric used to quantify the degree of yellowing in polymers.[18]

Q3: Can the purity of the diacid or diester comonomer affect color?

A3: Absolutely. Impurities in any of the monomers can lead to discoloration.[19][20] It is essential to use high-purity comonomers and to ensure they are free from contaminants that could initiate side reactions.

Q4: Does the reaction time influence the final color of the resin?

A4: Yes, prolonged exposure to high temperatures can increase the extent of thermal degradation and thus lead to darker colors.[4] It is important to optimize the reaction time to achieve the desired molecular weight without causing excessive discoloration.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of a Low-Color Bisphenol A-Based Polyester

This protocol describes a general method for synthesizing a polyester from Bisphenol A and a diacid chloride, with a focus on minimizing color formation.

  • Monomer Purification:

    • Recrystallize Bisphenol A from a suitable solvent (e.g., toluene) to remove impurities.

    • Distill the diacid chloride under reduced pressure.

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

    • Maintain a positive pressure of high-purity nitrogen throughout the reaction.

  • Polymerization:

    • Charge the reactor with the purified Bisphenol A and a suitable high-boiling point solvent (e.g., diphenyl ether).

    • Slowly add the diacid chloride to the stirred solution at room temperature.

    • Gradually heat the reaction mixture to 180-200°C to initiate the polycondensation and drive off the HCl byproduct.

    • Once the evolution of HCl subsides, add a catalyst (e.g., tin(II) 2-ethylhexanoate) and a small amount of an antioxidant package (e.g., a hindered phenol and a phosphite).

    • Increase the temperature to 230-250°C and apply a high vacuum (<1 mbar) to remove the final traces of HCl and drive the polymerization to completion.

    • Monitor the viscosity of the reaction mixture to determine the endpoint of the polymerization.

  • Work-up:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • Dissolve the polymer in a suitable solvent (e.g., dichloromethane) and precipitate it into a non-solvent (e.g., methanol).

    • Filter and dry the polymer under vacuum at 60-80°C.

Protocol 2: Quantitative Color Measurement using UV-Vis Spectrophotometry
  • Sample Preparation:

    • Prepare a solution of the polyester resin in a suitable, UV-transparent solvent (e.g., dichloromethane) at a known concentration.

    • Alternatively, for solid samples, prepare a thin, uniform film of the polymer.

  • Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorbance spectrum from 350 nm to 700 nm.

    • Use the appropriate color measurement software to calculate the CIELAB color coordinates and the Yellowness Index (YI) according to ASTM E313.

Data Presentation

ParameterRecommended RangeRationale for Color Control
Reaction Temperature 230-250°C (Polycondensation)Minimizes thermal degradation of aromatic rings.[2]
Atmosphere High-Purity Inert Gas (N2 or Ar)Prevents thermo-oxidative degradation.[4][5]
Monomer Purity > 99.5%Reduces side reactions from impurities.[3]
Antioxidant Loading 0.1 - 0.5 wt%Scavenges free radicals to prevent oxidation.[12][13]
UV Absorber Loading 0.1 - 1.0 wt%Protects against photo-oxidation.

Visualizations

Diagram 1: Key Factors Influencing Color Formation in Bisphenol-Based Polyesters

Color_Formation_Factors Thermal_Degradation Thermal Degradation Temp_Control Temperature Control Thermal_Degradation->Temp_Control Mitigated by Oxidation Oxidation Inert_Atmosphere Inert Atmosphere Oxidation->Inert_Atmosphere Prevented by Additives Use of Additives Oxidation->Additives Inhibited by Impurities Monomer Impurities Monomer_Purification Monomer Purification Impurities->Monomer_Purification Removed by UV_Exposure UV Exposure UV_Exposure->Additives Blocked by

Caption: Key factors contributing to color and their mitigation strategies.

Diagram 2: Troubleshooting Workflow for Discolored Polyester Resins

Troubleshooting_Workflow Start Discolored Resin Observed Check_Color What is the color? Start->Check_Color Yellow Yellow Hue Check_Color->Yellow Yellow Pink_Red Pink/Red Hue Check_Color->Pink_Red Pink/Red Check_Timing When did color appear? Yellow->Check_Timing Immediate Immediately after synthesis Pink_Red->Immediate Solution_Pink_Red Solution_Pink_Red Pink_Red->Solution_Pink_Red Potential Causes: - Quinone Formation - Monomer Impurities Check_Timing->Immediate Immediate Over_Time Developed over time Check_Timing->Over_Time Over Time Solution_Immediate Solution_Immediate Immediate->Solution_Immediate Potential Causes: - High Temperature - Oxygen Presence - Catalyst Issues Solution_Over_Time Solution_Over_Time Over_Time->Solution_Over_Time Potential Causes: - UV Degradation - Slow Oxidation

Caption: A logical workflow for troubleshooting color issues in polyester resins.

References

  • Vertex AI Search. (2024, March 15). Discoloring of Polyester Resin: Causes and Solutions.
  • Quora. (2023, May 19). What causes yellowing of polyester resins? Can it be prevented or reversed?
  • Quanzhou Neweco High Polymer Material Co.Ltd. (2019, March 6). How to solve the yellowing phenomenon of resin?
  • Testex. (2025, September 12).
  • Changxing Fanxi Textile Co., Ltd. (2025, February 20). What factors affect the quality of Polyester Dyed Fabrics?
  • Madeline Delfin. (2025, September 30).
  • ResearchGate. Catalysts for Polyester Resin Manufacturing.
  • PMC.
  • ResearchGate.
  • Testex. (2025, September 23).
  • ECCO Middle East. Antioxidants.
  • Knowledge. (2022, October 20). Why is polyester dyeing always stained (black spots)?
  • ChemKnock.
  • YouTube. (2021, December 14).
  • HunterLab. (2023, January 9). Color Analysis for Plastic & Polymer Additives in Production.
  • Benchchem.
  • ResearchGate.
  • Google Patents. WO2000073379A1 - Process for preparing a stabilized polyester.
  • Lab X Creations. (2025, June 1).
  • Benchchem.
  • Knowledge. (2019, August 10). 【Technical Discussions】Why polyester dyeing color stains (little black) always appear?
  • MDPI. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.
  • News. (2022, October 31). Analysis Of Common Quality Problems in Polyester Dyeing.
  • Collections Care Manual.
  • PMC. (2023, June 20). Polymer Color Intelligence: Effect of Materials, Instruments, and Measurement Techniques – A Review.
  • 3V Sigma USA. (2024, October 15). Optimizing Unsaturated Polyester Resins: Necessity of Additives.
  • Spectral Analysis. (2026, January 27).
  • Skychem Group. (2023, December 29). Polyester Dyeing Defect Analysis.
  • YouTube. (2020, June 23).
  • ResearchGate. (2019, September 3).
  • Intertek. Color Analysis (ASTM E1347 with ASTM D2244).
  • ResearchGate.
  • ACS Omega. (2023, June 20). Polymer Color Intelligence: Effect of Materials, Instruments, and Measurement Techniques – A Review.
  • bluesign. (2024, July 25). Standards: Reducing Bisphenol Risks in Sustainable Textile Production.
  • Scientific Research Publishing. B. D. Gesner and P. G. Kelleher, “Oxidation of Bisphenol a Polymers,” Journal of Applied Polymer Science, Vol. 13, No. 10, 1969, pp. 2183-2191. - References.
  • ResearchGate. (2025, August 10).
  • PubMed.
  • MDPI. Advance Oxidation Process (AOP) of Bisphenol A Using a Novel Surface-Functionalised Polyacrylonitrile (PAN)
  • DTIC. Thermal Degradation of Polyesters: Part 1.
  • ResearchGate. (2018, March 21). How can we control the polycondensation(step growth)
  • ResearchGate.
  • Semantic Scholar. (2005, February 1).
  • News.
  • ResearchGate. (2025, August 10).
  • Google Patents. US3560431A - Prevention of yellowing in polyamides.
  • ResearchGate. (2025, August 9). Effects of two aqueous acidic solutions on polyester and bisphenol A epoxy vinyl ester resins | Request PDF.
  • e-Publications@Marquette.
  • Farabi University. Lecture #9: Polycondensation reactions Polycondensation a process for the production of polymers from bifunctional and polyfunct.unctional and polyfunct*.

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Validation & Comparative

FTIR spectral bands for identifying bis(2-hydroxyethyl) isophthalate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Spectral Identification of Bis(2-hydroxyethyl) Isophthalate

Introduction: The Analytical Challenge of Isophthalate Monomers

Bis(2-hydroxyethyl) isophthalate is a significant monomer in the synthesis of specialty polyesters and resins. Its precise identification and differentiation from structurally similar isomers, such as phthalates and terephthalates, are crucial for quality control, reaction monitoring, and regulatory compliance. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. This guide offers a detailed analysis of the FTIR spectral features of bis(2-hydroxyethyl) isophthalate, provides a comparative framework against common alternatives, and presents a robust experimental protocol for its characterization.

Pillar 1: Deciphering the FTIR Spectrum of Bis(2-hydroxyethyl) Isophthalate

The infrared spectrum of bis(2-hydroxyethyl) isophthalate is dictated by the vibrational modes of its constituent functional groups: hydroxyl (-OH), ester (C=O, C-O), aromatic ring (C=C, C-H), and aliphatic chains (C-H). Each group absorbs infrared radiation at characteristic frequencies, creating a unique spectral fingerprint.

The key to interpreting the spectrum lies in recognizing these characteristic bands:

  • Hydroxyl (-OH) Group: The presence of the two hydroxyl groups gives rise to a very prominent, broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a direct result of intermolecular hydrogen bonding between the -OH groups of adjacent molecules.[1][2]

  • Carbonyl (C=O) Ester Group: A strong, sharp absorption peak is observed for the carbonyl stretch of the ester functional group. For aromatic esters like this, the peak typically appears around 1730-1715 cm⁻¹.[3][4] Conjugation with the aromatic ring slightly lowers the frequency compared to saturated aliphatic esters.

  • Aromatic Ring: The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are typically seen as weaker bands just above 3000 cm⁻¹.[1][4] In-ring carbon-carbon (C=C) stretching vibrations produce a series of absorptions in the 1600-1450 cm⁻¹ region.[2][5]

  • C-O Stretching: The spectrum will show strong C-O stretching vibrations associated with both the ester linkage and the alcohol. These typically appear in the 1300-1000 cm⁻¹ range and can be complex.[3][6]

  • Aliphatic C-H Bonds: The ethylene (-CH₂-CH₂-) chains produce aliphatic C-H stretching bands just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[4] C-H bending vibrations for these groups are also found around 1470-1450 cm⁻¹.[2]

Summary of Key Spectral Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3500 - 3200O-H Stretch (H-bonded)HydroxylStrong, Broad
~3100 - 3000C-H StretchAromaticMedium to Weak
~2960 - 2850C-H StretchAliphatic (-CH₂-)Medium
~1725C=O StretchEsterStrong, Sharp
~1600 - 1450C=C Stretch (in-ring)AromaticMedium to Weak
~1300 - 1200C-O StretchEsterStrong
~1100 - 1000C-O StretchAlcoholStrong
~900 - 675C-H Out-of-Plane BendAromaticStrong

Pillar 2: Comparative Analysis with Structural Alternatives

The true power of FTIR in identifying bis(2-hydroxyethyl) isophthalate comes from comparing its spectrum to those of its isomers and related compounds. The primary differences arise from the substitution pattern on the aromatic ring and the presence or absence of the hydroxyl group.

Isophthalate vs. Phthalate and Terephthalate Isomers

The key differentiating region for aromatic isomers is the C-H out-of-plane bending region (900-675 cm⁻¹). The substitution pattern on the benzene ring dictates the frequencies of these strong absorptions.

  • Bis(2-hydroxyethyl) isophthalate (Meta-substituted): As a 1,3-disubstituted benzene ring, it will show characteristic bands in this region that differ from its ortho and para isomers.

  • Bis(2-hydroxyethyl) phthalate (Ortho-substituted): Ortho-substituted phthalates exhibit a characteristic strong absorbance band around 741 cm⁻¹.[5] This provides a clear point of distinction from the isophthalate isomer.

  • Bis(2-hydroxyethyl) terephthalate (Para-substituted): The para-substitution pattern of this isomer will result in a different set of C-H bending bands, often a single strong band, in the 800-850 cm⁻¹ range.

Comparison with a Non-Hydroxylated Analogue

Comparing the target molecule with an isophthalate that lacks the hydroxyl groups, such as Bis(2-ethylhexyl) isophthalate , highlights the importance of the -OH band. The spectrum of the non-hydroxylated analogue will be completely missing the broad absorption band between 3500-3200 cm⁻¹. This confirms the presence of the hydroxyethyl functionality.

Comparative Data Table
Compound Key Differentiating Feature 1 Feature 1 Wavenumber (cm⁻¹) Key Differentiating Feature 2 Feature 2 Wavenumber (cm⁻¹)
Bis(2-hydroxyethyl) isophthalate Broad O-H Stretch3500 - 3200Meta-substitution C-H BendsVaries
Bis(2-hydroxyethyl) phthalate Broad O-H Stretch3500 - 3200Ortho-substitution C-H Bend~741[5]
Bis(2-hydroxyethyl) terephthalate Broad O-H Stretch3500 - 3200Para-substitution C-H Bend~850 - 800
Bis(2-ethylhexyl) isophthalate ABSENT N/AMeta-substitution C-H BendsVaries

Pillar 3: Experimental Protocol & Workflow

Achieving high-quality, reproducible FTIR spectra requires a standardized methodology. Attenuated Total Reflectance (ATR) is a common and convenient technique for analyzing liquid or solid samples with minimal preparation.

Step-by-Step ATR-FTIR Analysis Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which can affect the hydroxyl region.[7]

  • Background Collection:

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum. This is a critical step to measure the instrument and environmental baseline, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the bis(2-hydroxyethyl) isophthalate sample directly onto the ATR crystal. If solid, ensure good contact is made using the pressure clamp.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters include:

      • Resolution: 4 cm⁻¹

      • Scans: 16-32 (co-added to improve signal-to-noise ratio)

      • Spectral Range: 4000 - 650 cm⁻¹

  • Data Processing & Analysis:

    • The software will automatically perform the background subtraction.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the obtained peak positions with the reference data in the tables above to confirm the identity of the compound.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_id Identification Instrument_Prep 1. Instrument Warm-up & Purge Clean_Crystal 2. Clean ATR Crystal Instrument_Prep->Clean_Crystal Background_Scan 3. Collect Background Spectrum Clean_Crystal->Background_Scan Apply_Sample 4. Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum 5. Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data 6. Background Subtraction & Peak Picking Acquire_Spectrum->Process_Data Compare 7. Compare to Reference Spectra Process_Data->Compare Identify 8. Confirm Identity Compare->Identify Mol_Structure_FTIR cluster_mol Bis(2-hydroxyethyl) isophthalate Structure cluster_peaks Characteristic FTIR Peaks mol Aromatic Ring - C(=O) - O - CH₂ - CH₂ - OH OH O-H Stretch ~3400 cm⁻¹ (Broad) mol->OH from -OH CH_arom Aromatic C-H Stretch >3000 cm⁻¹ mol->CH_arom from Ring C-H CH_aliph Aliphatic C-H Stretch <3000 cm⁻¹ mol->CH_aliph from -CH₂- CO_ester C=O Ester Stretch ~1725 cm⁻¹ (Strong) mol->CO_ester from C=O CC_arom Aromatic C=C Stretch ~1600-1450 cm⁻¹ mol->CC_arom from Ring C=C CO_str C-O Stretch ~1300-1000 cm⁻¹ mol->CO_str from C-O-C & C-OH

Caption: Key structural features and their corresponding FTIR peaks.

References

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. [Link]

  • Bis(2-hydroxyethyl) phthalate | C12H14O6. PubChem, National Institutes of Health. [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023, May 3). ACS Omega. [Link]

  • FTIR spectrum of bis-(2-hydroxy ethylePne )terephthalate BHET... ResearchGate. [Link]

  • IR Chart - Spectroscopy Tutorial. University of Colorado Boulder. [Link]

  • Table of Characteristic IR Absorptions. Michigan State University. [Link]

  • Bis(2-hydroxyethyl)isophthalate, divinyl ether. Specific Polymers. [Link]

  • Bis(2-hydroxyethyl)isophthalate divinyl ether | C16H18O6. PubChem, National Institutes of Health. [Link]

  • FTIR Spectra of bis(2hydroxyethyl)amine, stearic acid and synthezised... ResearchGate. [Link]

  • Rapid and reliable phthalate screening in plastics by portable FTIR spectroscopy. (2013, December 4). Agilent Technologies. [Link]

  • Chemical characterization of dibutyl phthalate... ResearchGate. [Link]

  • FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. (2023, March 6). YouTube. [Link]

  • Determination of phthalic acid esters in drinking water and olive oil by ultra-high performance liquid chromatography. ResearchGate. [Link]

  • BIS(2-HYDROXYETHYL) PHTHALATE. Inxight Drugs, National Institutes of Health. [Link]

Sources

X-ray diffraction (XRD) analysis of BHEI crystallinity

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for researchers and drug development professionals focusing on the structural characterization of Bis(2-hydroxyethyl) isophthalate (BHEI). It addresses the critical challenge of distinguishing BHEI from its structural isomer, BHET, and quantifying its crystalline purity.

Methodological Superiority in Isomer Differentiation and Purity Validation

Executive Summary

Bis(2-hydroxyethyl) isophthalate (BHEI) is a critical intermediate, often co-existing with its para-isomer, Bis(2-hydroxyethyl) terephthalate (BHET), in depolymerization streams and copolymer synthesis. While High-Performance Liquid Chromatography (HPLC) determines chemical purity, it fails to characterize the physical state (polymorphism and crystallinity) which dictates solubility, bioavailability, and repolymerization kinetics.

This guide establishes X-Ray Diffraction (XRD) as the gold standard for BHEI characterization. Unlike Differential Scanning Calorimetry (DSC), which struggles with eutectic melting overlaps, or FTIR, which cannot easily distinguish long-range lattice order of isomers, XRD provides a definitive structural fingerprint.

The Core Problem: Isomeric Interference
  • BHET (Para-substituted): Highly symmetrical, packs efficiently, high crystallinity.

  • BHEI (Meta-substituted): Kinked structure, slower crystallization, often forms amorphous phases or distinct polymorphs.

  • Challenge: Differentiating trace crystalline BHET contamination within a BHEI matrix.

Comparative Analysis: XRD vs. Alternatives

The following table objectively compares XRD against standard alternatives for BHEI qualification.

FeatureXRD (Powder X-Ray Diffraction) DSC (Differential Scanning Calorimetry) FTIR (Fourier Transform Infrared) HPLC (High-Performance Liquid Chromatography)
Primary Output Crystal lattice d-spacing (Å) & 2

peaks
Melting point (

) & Enthalpy (

)
Functional group vibrationChemical retention time
Isomer Specificity High. Distinct unit cells for meta vs para.Low.

of BHEI (~105-110°C) overlaps with BHET.
Low. Spectra are nearly identical due to same functional groups.High. Separates isomers chemically.
Crystallinity Direct Measurement. Quantifies % crystallinity vs amorphous halo.Indirect. Infers crystallinity from fusion enthalpy.Qualitative. Band shifts only.None. Solubilized sample loses physical history.
LOD (Impurity) ~0.5 - 1.0 wt% (crystalline phase)~2 - 5 wt% (thermal events merge)>5 wt%<0.1 wt% (chemical impurity only)
Destructive? No (Sample recoverable)Yes (Sample melted)NoYes (Solvent consumption)
Why XRD Wins for BHEI:

While HPLC confirms you have the correct molecule, only XRD confirms you have the correct solid form. In drug development and advanced materials, the dissolution rate of BHEI is governed by its crystal habit. XRD is the only technique capable of detecting "cryptic" crystallinity—where amorphous BHEI contains micro-crystalline seeds of BHET that act as unwanted nucleating agents.

Experimental Protocol: High-Resolution XRD of BHEI

To achieve reproducible data capable of resolving BHEI from BHET, strict adherence to sample preparation and instrument configuration is required.

Phase 1: Sample Preparation (The Critical Step)
  • Causality: BHEI is soft and prone to preferred orientation. Excessive grinding can induce amorphization (mechanochemical degradation).

  • Protocol:

    • Sieving: Pass crude BHEI through a 50

      
      m sieve. Do not mortar-and-pestle vigorously.
      
    • Back-Loading: Use a back-loading sample holder to minimize preferred orientation of the plate-like crystals.

    • Spinning: Ensure sample stage rotation (60 rpm) during acquisition to average crystallite statistics.

Phase 2: Instrument Configuration
  • Radiation: Cu K

    
     (
    
    
    
    Å).
  • Geometry: Bragg-Brentano (

    
     - 
    
    
    
    ).
  • Voltage/Current: 40 kV / 40 mA.[1]

  • Scan Range: 3° to 40°

    
     (Most diagnostic peaks for isophthalates/terephthalates occur < 30°).
    
  • Step Size: 0.013° (Required to resolve closely spaced isomer peaks).

  • Time per Step: 40 seconds (High signal-to-noise ratio required for <1% impurity detection).

Phase 3: Data Analysis Workflow
  • Background Subtraction: Remove the amorphous "hump" caused by non-crystalline BHEI regions.

  • Peak Identification:

    • BHET Reference: Look for strong reflections at 10.6°, 22.8°, and 27.2°

      
        (Characteristic of the para-isomer).
      
    • BHEI Validation: BHEI (isophthalate) will exhibit a shifted diffraction pattern due to the meta-kink altering the unit cell dimensions. Absence of the 10.6° peak is the primary pass/fail criterion for isomeric purity.

  • Crystallinity Calculation (Segal Method):

    
    
    Where 
    
    
    
    is the intensity of the primary crystalline peak and
    
    
    is the intensity of the amorphous minimum.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for qualifying BHEI using XRD, highlighting the integration of thermal data only as a secondary check.

BHEI_Validation RawSample Crude BHEI Sample (Post-Glycolysis/Synthesis) Prep Sample Prep: Sieve <50µm & Back-load RawSample->Prep XRD_Scan High-Res XRD Scan (3-40° 2θ) Prep->XRD_Scan Peak_Analysis Peak Analysis (Search for 10.6° BHET Marker) XRD_Scan->Peak_Analysis Impurity_Found Peak at 10.6° Detected Peak_Analysis->Impurity_Found Pure_Profile Unique BHEI Pattern Only Peak_Analysis->Pure_Profile Reject REJECT: BHET Contamination (Recrystallize) Impurity_Found->Reject Isomer Separation Failed Quantify Calculate Crystallinity Index (Segal Method) Pure_Profile->Quantify Isomer Pure Reject->RawSample Reprocess DSC_Check Secondary Check: DSC (Confirm Tm ~108°C) Quantify->DSC_Check Final VALIDATED BHEI Ready for Polymerization DSC_Check->Final

Caption: Workflow for BHEI validation. Note the critical checkpoint at Peak Analysis to filter out BHET isomers before quantification.

References

  • Al-Sabagh, A. M., et al. (2016). "Greener routes for recycling of polyethylene terephthalate."[2] Egyptian Journal of Petroleum. (Demonstrates the coexistence of isomers in glycolysis products).

  • Genta, M., et al. (2022).[3] "Optimizing PET Glycolysis with an Oyster Shell-Derived Catalyst." MDPI. (Provides reference XRD patterns for BHET to establish exclusion criteria).

  • Webb, H. K., et al. (2013). "Plastic degradation and its environmental implications with special reference to poly(ethylene terephthalate)." Polymers.[3][4][5][6][7] (Discusses the crystallinity impact of isophthalate modifiers).

  • Sigma-Aldrich. "Bis(2-hydroxyethyl) terephthalate Product Specification." (Used for baseline melting point and solubility comparisons).

Sources

Guide to Validating Bis(2-hydroxyethyl)isophthalate (BHEI) Structure via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the development of advanced polyesters and the chemical recycling of PET, Bis(2-hydroxyethyl)isophthalate (BHEI) serves as a critical monomer or intermediate. However, its structural validation presents a specific challenge: distinguishing it from its para-isomer, Bis(2-hydroxyethyl)terephthalate (BHET) , and unreacted isophthalic acid.

While 1H NMR is the workhorse for purity quantification, it often fails in structural certification due to signal overlap in the aromatic region (7.5–8.5 ppm). 13C NMR spectroscopy is the superior alternative for structural validation.[1] This guide details the protocol for validating BHEI, contrasting its performance against 1H NMR and FTIR, and provides a self-validating logic tree for isomer differentiation.[1]

Structural Context & Symmetry Analysis

To interpret the NMR data correctly, one must understand the symmetry differences between the target (BHEI) and its common impurities.[1]

  • BHET (Para): Possesses high symmetry (

    
     point group approximation for the core). The four aromatic protons are equivalent (singlet in low-res 1H NMR), and the aromatic carbons resolve into only two  unique signals.
    
  • BHEI (Meta): Possesses lower symmetry (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). The meta-substitution creates four  distinct magnetic environments in the aromatic ring.[1]
    

The "Killer Feature" of 13C NMR: The presence of four distinct aromatic carbon signals is the definitive fingerprint for BHEI, rendering it superior to FTIR (which shows identical ester carbonyl stretches) and 1H NMR (where coupling patterns can be ambiguous in complex mixtures).

Comparative Analysis: 13C NMR vs. Alternatives

The following table objectively compares 13C NMR against standard alternatives for BHEI validation.

Feature13C NMR (Recommended) 1H NMR FTIR HPLC-UV
Isomer Differentiation Excellent. Distinct peak count (4 vs 2) in aromatic region.Moderate. Requires high field (>400 MHz) to resolve meta coupling patterns clearly.Poor. Carbonyl and C-O stretches overlap significantly between isomers.[1]Good. But requires distinct retention time standards for every isomer.[1]
Quaternary Carbons Direct Detection. Visible signals for ester-linked carbons.[1]Invisible. Cannot detect carbons without attached protons.[1]N/AN/A
Solvent Versatility High. DMSO-d6 allows clear resolution of hydroxyl carbons.[1]Medium. OH protons often exchange/broaden, complicating integration.[1]High. Solid state (ATR) possible.[1]Low. Restricted by column compatibility.
Primary Use Case Structural Certification & Isomer Purity.[1][2]Quantitative Purity (wt%) & Reaction Monitoring.Quick ID & Functional Group Check.[1]Trace Impurity Quantification.

Experimental Protocol

Sample Preparation[1]
  • Solvent: DMSO-d6 is the mandatory solvent.[1]

    • Reasoning: BHEI contains terminal hydroxyl groups.[1] CDCl3 often leads to poor solubility and variable chemical shifts due to hydrogen bonding.[1] DMSO-d6 ensures complete solubility and consistent deshielding effects.[1]

  • Concentration: 30–50 mg of BHEI per 0.6 mL solvent.[1]

    • Reasoning: 13C is 1.1% naturally abundant.[1] High concentration is required to achieve adequate Signal-to-Noise (S/N) ratio for quaternary carbons within a reasonable scan time.[1]

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters
  • Frequency: 100 MHz or higher (for 13C nucleus).

  • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).[1]

  • Relaxation Delay (D1): 2.0 – 3.0 seconds.

    • Critical Note: To integrate quaternary carbons quantitatively (Inverse Gated Decoupling), D1 must be increased to >10s.[1] For structural ID, 2s is sufficient.[1][3]

  • Scans (NS): Minimum 1024 scans.

Data Interpretation: The BHEI Fingerprint

Chemical Shift Assignments (DMSO-d6)

The following table summarizes the expected chemical shifts. Note that meta substitution (BHEI) creates a unique pattern compared to para (BHET).[1]

MoietyCarbon TypeBHEI (Meta) Shift (ppm) BHET (Para) Shift (ppm) Differentiation Logic
Carbonyl C=O (Ester)~165.2 ~165.0Indistinguishable.[1]
Aromatic C2 (Inter-ester)~133.5 N/AUnique to BHEI. This carbon is flanked by two esters.
Aromatic C1, C3 (Quaternary)~130.5 ~133.8BHEI quaternary carbons are shielded relative to BHET.[1]
Aromatic C4, C6 (Ortho)~129.5 ~129.5Overlap region.
Aromatic C5 (Meta)~128.8 N/AUnique to BHEI. The carbon opposite the "gap".
Aliphatic O-C H2-CH2~67.0 ~67.0Diagnostic of the glycol ester linkage.[1]
Aliphatic CH2-C H2-OH~59.5 ~59.5Diagnostic of the free hydroxyl end.[1]
The "Four-Peak" Rule

In the aromatic region (125–140 ppm):

  • BHET shows 2 signals : One large signal (4 equivalent CH) and one small signal (2 equivalent C-quat).[1]

  • BHEI shows 4 signals :

    • C2 (CH, singlet-like environment).[1]

    • C5 (CH, opposite side).[1]

    • C4/C6 (CH, equivalent pair).

    • C1/C3 (Quaternary, equivalent pair).

Validation Workflows

Experimental Workflow Diagram

This diagram outlines the process from crude synthesis to final validation.[1]

BHEI_Workflow cluster_0 Synthesis & Prep cluster_1 Acquisition cluster_2 Analysis Start Crude Reaction (Isophthalic Acid + EG) Purify Recrystallization (Remove Oligomers) Start->Purify Prep Dissolve in DMSO-d6 (50mg/0.6mL) Purify->Prep Run Run 13C NMR (>1024 Scans, Decoupled) Prep->Run Check_Ali Check Aliphatic (60-70 ppm) Run->Check_Ali Check_Aro Count Aromatic Peaks (125-140 ppm) Check_Ali->Check_Aro

Figure 1: End-to-end workflow for BHEI sample preparation and data acquisition.

Isomer Decision Tree (Logic Map)

Use this logic gate to interpret the aromatic region of your spectrum.[1]

Isomer_Logic Start Analyze Aromatic Region (125 - 140 ppm) Count How many distinct signals visible? Start->Count Two 2 Signals Count->Two High Symmetry Four 4 Signals Count->Four Meta Symmetry Many >4 Signals Count->Many Complex Result_BHET Identity: BHET (Para-isomer) Two->Result_BHET Result_BHEI Identity: BHEI (Meta-isomer) Four->Result_BHEI Result_Mix Mixture/Impurity (Check Integration) Many->Result_Mix

Figure 2: Logic tree for distinguishing BHEI from BHET based on aromatic signal count.

Troubleshooting & Causality

Issue: Extra peaks appear near 63 ppm or 167 ppm.

  • Cause: This usually indicates the formation of oligomers (dimers/trimers).[1] As the chain grows, the magnetic environment of the ester and glycol units shifts slightly.[1]

  • Resolution: Check the aliphatic region. Pure BHEI has exactly two aliphatic signals. Oligomers introduce "shoulder" peaks or distinct minor signals nearby.[1]

Issue: Aromatic peaks are broad or split.

  • Cause: Restricted rotation or high viscosity in the NMR tube, often due to high concentration or low temperature.[1]

  • Resolution: Warm the probe to 300K or 310K. This increases molecular tumbling rates, sharpening the signals (T2 relaxation effect).[1]

References

  • Chemical Shifts of Isophthalate Esters

    • Source: National Institute of Advanced Industrial Science and Technology (AIST).[1][4] "Spectral Database for Organic Compounds (SDBS)."[1]

    • URL:[Link] (Search for Dimethyl Isophthalate as reference model).[1]

  • PET Glycolysis and Monomer Characterization

    • Title: "13C-NMR spectrum for BHET, the main product of PET glycolysis."
    • Source: ResearchGate / Titanate Nanotubes as New Nanostructured Catalyst for Depolymerization of PET.[1][2]

    • URL:[Link]

  • Solvent Effects in NMR

    • Title: "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."
    • Source:Organometallics (ACS Publications).[1]

    • URL:[Link]

Sources

Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides essential, immediate safety and logistical information for handling Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established safety protocols for related aromatic esters and diols, and general guidance for handling chemicals with unknown toxicological profiles, ensuring a conservative and robust approach to safety.

Our philosophy extends beyond mere compliance; we aim to cultivate a deep-seated culture of safety. This guide is structured to empower researchers with the rationale behind each safety recommendation, fostering a proactive rather than reactive approach to laboratory safety.

Hazard Assessment: A Proactive Stance in the Absence of Specific Data

In line with the Occupational Safety and Health Administration (OSHA) guidelines for handling chemicals with unknown hazards, we will adopt a comprehensive safety strategy that minimizes all routes of potential exposure.[1][4][5]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final and crucial barrier between a researcher and a potential hazard. However, it should be the last line of defense, supported by more effective control measures.[6][7][8]

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination/Substitution: In a research context, eliminating the chemical is not feasible. Substituting it with a less hazardous alternative could be considered in the future if toxicological data becomes available.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.[6][7] When handling this compound, especially in powder form or when heating, a certified chemical fume hood is mandatory to prevent inhalation of dust or vapors.[2][9]

  • Administrative Controls: These are procedural changes to reduce exposure. This includes developing Standard Operating Procedures (SOPs), providing comprehensive training, and restricting access to the handling area to authorized personnel only.[4][6]

Personal Protective Equipment (PPE): Your Final Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the planned procedures.[10][11][12][13]

TaskRecommended PPE
Weighing and Transferring Solids - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- Laboratory coat (long-sleeved)- Closed-toe shoes
Preparing Solutions - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Face shield (if there is a significant splash risk)- Laboratory coat (long-sleeved)- Closed-toe shoes
Heating or Sonicating Solutions - Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile)- Chemical splash goggles and a face shield- Laboratory coat (long-sleeved)- Closed-toe shoes
Cleaning and Decontamination - Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber)- Chemical splash goggles- Laboratory coat (long-sleeved)- Closed-toe shoes

Eye and Face Protection: Given the potential for eye irritation, ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[3] For tasks with a higher risk of splashes, such as transferring solutions, chemical splash goggles are necessary.[11][14] A face shield worn over goggles provides an additional layer of protection.[11]

Skin Protection: A standard laboratory coat should be worn at all times and kept fully buttoned.[11] For hand protection, nitrile gloves are a suitable choice for incidental contact.[9] Given that breakthrough times can vary, it is crucial to change gloves immediately after known contact with the chemical. For prolonged handling or when working with solutions, consider wearing more robust gloves like neoprene or butyl rubber, or double-gloving with nitrile gloves.[14]

Respiratory Protection: All work with the solid form of this chemical or any procedures that could generate aerosols or vapors must be conducted in a certified chemical fume hood.[2][9] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor/particulate cartridge would be necessary.[12]

Operational and Disposal Plans: Ensuring Safety from Start to Finish

A comprehensive safety plan includes detailed procedures for handling, spill cleanup, and waste disposal.

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly.[15] Assemble all necessary equipment and PPE.

  • Donning PPE: Put on PPE in the correct order: lab coat, then safety glasses/goggles, and finally gloves.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid chemical within the fume hood to minimize the risk of inhaling dust. Use a spatula for transfers and handle containers with care to avoid creating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. If the process is exothermic, use an ice bath for cooling.

  • Post-Handling: After the procedure, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat, and finally eye protection. Wash hands thoroughly with soap and water.[16]

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.[17][18][19][20]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate dangers.

  • Don Appropriate PPE: Before cleaning, don the appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat. For large spills, respiratory protection may be necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[18] For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Clean the Spill: Carefully sweep up the absorbed material or the solid and place it in a labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[18]

All waste containing this compound must be treated as hazardous waste.[21][22][23]

  • Solid Waste: Collect in a clearly labeled, sealed container. The label should include the chemical name and the words "Hazardous Waste".[22]

  • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.[21]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and absorbent pads, must be disposed of in the solid hazardous waste container.

Store all hazardous waste in a designated satellite accumulation area until it is collected by trained personnel for final disposal in accordance with institutional and regulatory guidelines.[21][22]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Laboratory Equipment. [Link]

  • Hierarchy of Controls. Research Safety - University of Kentucky. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee Knoxville. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. (2025, June 20). Lab Manager. [Link]

  • Chemical Safety Guide, 5th Ed. National Institutes of Health Office of Research Services. [Link]

  • How to Neutralize Chemical Spills. (2024, December 31). Lab Manager. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • Hierarchy of Controls for Chemical Hazard Management. (2020, October 14). Chemscape Safety Technologies. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Chemical risk hierarchy of control guidance. The University of Melbourne. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. eCFR. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC. [Link]

  • Personal Protective Equipment. University of Oklahoma Health Sciences Center Environmental Health and Safety Office Manual 2025-2026. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Irvine. [Link]

  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.